Kadsurin A analogue-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2R,3R,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m1/s1 |
InChI Key |
HCKMSYACKQLOPY-BYYRLHKVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Foundational & Exploratory
Synthetic Pathway of Kadsurin A Analogue-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a representative synthetic pathway for a Kadsurin A analogue, focusing on the semi-synthesis of schisantherin A derivatives. Kadsurin A and its analogues, belonging to the family of dibenzocyclooctadiene lignans, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the core synthetic transformations, experimental protocols, and quantitative data to facilitate further research and development in this area.
Core Synthesis Pathway
The presented pathway illustrates the generation of a Kadsurin A analogue through the chemical modification of a closely related natural product, schisantherin A. This semi-synthetic approach is a common and efficient strategy for accessing novel analogues for structure-activity relationship (SAR) studies. The key transformation involves the modification of the hydroxyl group at the C-7 position of the dibenzocyclooctadiene core.
Synthetic Scheme
Figure 1: General semi-synthetic pathway for a Kadsurin A analogue from Schisantherin A.
Experimental Protocols
The following protocols are based on the semi-synthesis of schisantherin A derivatives, which serve as a representative example for the synthesis of a "this compound".
General Procedure for the Acylation of Schisantherin A
To a solution of schisantherin A (100 mg, 0.186 mmol) in pyridine (5 mL) at room temperature, an acylating agent (e.g., acetic anhydride, 5 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate (20 mL) and washed successively with 1N HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired acylated analogue.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative Kadsurin A analogue synthesized from schisantherin A.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Specific Rotation [α]D | Spectroscopic Data |
| Schisantherin A | C₃₀H₃₂O₉ | 536.57 | - | 120-122 | +68.5° (c 0.5, CHCl₃) | ¹H NMR, ¹³C NMR, MS data available in literature. |
| Analogue-1 (7-O-Acetylschisantherin A) | C₃₂H₃₄O₁₀ | 578.61 | 92 | 105-107 | +55.2° (c 0.5, CHCl₃) | ¹H NMR (CDCl₃, 400 MHz): δ 6.75 (s, 1H), 6.55 (s, 1H), 5.95 (d, J = 8.0 Hz, 1H), 5.88 (d, J = 1.2 Hz, 1H), 5.86 (d, J = 1.2 Hz, 1H), 5.30 (d, J = 12.0 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H), 3.60 (s, 3H), 2.10 (s, 3H), 1.90-1.70 (m, 2H), 1.25 (d, J = 6.8 Hz, 3H), 1.10 (d, J = 6.8 Hz, 3H). ¹³C NMR (CDCl₃, 101 MHz): δ 170.5, 166.0, 152.0, 151.5, 141.0, 138.0, 137.5, 135.0, 125.0, 110.0, 108.0, 101.5, 82.0, 75.0, 61.0, 60.5, 56.0, 40.0, 35.0, 21.5, 21.0, 15.0, 12.0. MS (ESI): m/z 601.2 [M+Na]⁺. |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and characterization of a Kadsurin A analogue.
Figure 2: Experimental workflow for the synthesis and characterization of a Kadsurin A analogue.
This guide provides a foundational understanding of the synthesis of a Kadsurin A analogue. Researchers are encouraged to consult the primary literature for more extensive details and for the synthesis of a wider variety of analogues with diverse structural modifications.
Unveiling the Therapeutic Potential of Kadsurin A Analogue-1: A Guide to its Mechanism of Action
Disclaimer: Publicly accessible research databases and scientific literature do not contain specific information on a compound designated "Kadsurin A analogue-1." This suggests that it may be a novel, proprietary, or internally designated compound not yet described in published studies. Consequently, a detailed technical guide on its specific mechanism of action, complete with quantitative data and established experimental protocols, cannot be compiled at this time.
This guide will, therefore, provide a comprehensive overview of the known biological activities of the parent compound, Kadsurin A , and related molecules isolated from the Kadsura genus. This information can serve as a foundational resource for researchers and drug development professionals, offering insights into the potential mechanisms of action that may be shared or modulated by its analogues.
Introduction to Kadsurin A and its Therapeutic Promise
Kadsurin A is a bioactive lignan isolated from plants of the Kadsura genus, which have a history of use in traditional medicine. Lignans are a class of polyphenols that have garnered significant scientific interest for their diverse pharmacological properties. Preliminary research into Kadsurin and extracts from Kadsura species has pointed towards potential therapeutic applications stemming from their antioxidant and anti-inflammatory activities. The development of analogues, such as the hypothetical "this compound," is a common strategy in drug discovery aimed at enhancing potency, selectivity, and pharmacokinetic properties.
Potential Mechanism of Action: Insights from Kadsurin and Related Compounds
While the precise mechanism of "this compound" is unknown, the activities of Kadsurin and other compounds from Kadsura species suggest several potential signaling pathways that may be targeted.
Antioxidant and Cytoprotective Effects
Research has indicated that Kadsurin possesses anti-lipid peroxidative properties. One study demonstrated that administration of an ethanol extract of Kadsura heteroclita stems, or its major constituent kadsurin, led to a significant decrease in carbon tetrachloride (CCl4)-induced lipid peroxidation products in the liver of mice. This was accompanied by a notable restoration of superoxide dismutase (SOD) activity, suggesting that Kadsurin may induce the expression of enzymes that scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Modulation of Inflammatory Pathways
Compounds isolated from the related Piper kadsura have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells. NO is a key signaling molecule in inflammation, and its inhibition is a common target for anti-inflammatory drugs. This suggests that Kadsurin A and its analogues could potentially exert anti-inflammatory effects by modulating inflammatory pathways.
Potential Involvement in Key Signaling Cascades
Pathway enrichment analysis of a Kadsura coccinea leaf extract has suggested a possible connection to several critical signaling pathways, although this has not been directly demonstrated for Kadsurin A itself. These pathways are fundamental to cell proliferation, survival, and metabolism, and their modulation is a hallmark of many therapeutic agents. The potential pathways include:
-
PI3K-Akt Signaling Pathway: A central regulator of cell survival, growth, and proliferation.
-
MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.
-
AGE-RAGE Signaling Pathway: Implicated in inflammatory responses and diabetic complications.
-
FoxO Signaling Pathway: Plays a crucial role in stress resistance, metabolism, and longevity.
A hypothetical signaling pathway diagram based on these potential targets is presented below.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Experimental Protocols for Elucidating the Mechanism of Action
To determine the precise mechanism of action of "this compound," a systematic series of experiments would be required. Below are detailed methodologies for key experiments that are typically employed in this type of investigation.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
-
Method (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of "this compound" for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Western Blot Analysis
-
Objective: To investigate the effect of the compound on the expression and activation of key proteins in targeted signaling pathways.
-
Method:
-
Treat cells with "this compound" at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To examine the effect of the compound on the mRNA expression of target genes.
-
Method:
-
Treat cells with "this compound" as described for Western blotting.
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
A general experimental workflow for investigating the mechanism of action is depicted below.
Caption: General experimental workflow for mechanism of action studies.
Quantitative Data Summary (Hypothetical)
As no experimental data for "this compound" is available, the following table is a hypothetical representation of how quantitative data for such a compound might be presented.
| Cell Line | Assay | Parameter | Value |
| Cancer Cell Line A | MTT | IC50 (48h) | X.X µM |
| Cancer Cell Line B | MTT | IC50 (48h) | Y.Y µM |
| Normal Cell Line | MTT | IC50 (48h) | >100 µM |
| Cancer Cell Line A | Western Blot | p-Akt/Akt ratio (at IC50) | Z.Z fold decrease |
| Cancer Cell Line A | qRT-PCR | BAX/Bcl-2 ratio (at IC50) | W.W fold increase |
Conclusion
While the specific mechanism of action for "this compound" remains to be elucidated, the known biological activities of its parent compound, Kadsurin A, and related molecules provide a strong foundation for future research. Investigations into its potential antioxidant, anti-inflammatory, and signaling modulatory effects are warranted. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers to unravel the therapeutic potential of this and other novel Kadsurin A analogues.
Biological Activity Screening of Kadsurenone: A Kadsurin Analogue
This in-depth technical guide provides a comprehensive overview of the biological activity screening of Kadsurenone, a promising natural product with significant therapeutic potential. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of Kadsurin analogues.
Overview of Biological Activities
Kadsurenone has been primarily investigated for its potent anti-inflammatory and anti-cancer properties. Its principal mechanism of action is the competitive antagonism of the Platelet-Activating Factor (PAF) receptor, a key mediator in inflammatory and oncogenic signaling pathways.[1][2] By blocking this receptor, Kadsurenone effectively mitigates downstream cellular responses, including inflammation, cell migration, and proliferation.
Quantitative Biological Activity Data
The biological activity of Kadsurenone has been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: PAF Receptor Binding Affinity
| Parameter | Value | Species/System | Reference |
| Equilibrium Dissociation Constant (KD) | 16.81 ± 0.57 nM | Rabbit Platelet Membranes | [3] |
| ED50 (Displacement of [3H]dihydrokadsurenone) | 4.4 x 10-8 M | Rabbit Platelet Membranes | [3] |
Table 2: In Vitro Anti-Cancer Activity
| Cell Line | Assay | Effect | Concentration | Reference |
| MDA-MB-231 (Human Breast Cancer) | Cell Viability | No significant cytotoxicity | 5 µM | [1] |
| MDA-MB-231 (Human Breast Cancer) | Cell Migration (Transwell Assay) | Dose-dependent inhibition | Not specified | [1] |
| RAW264.7 (Macrophage-like) co-cultured with MDA-MB-231 | Osteoclastogenesis | Dose-dependent attenuation | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Kadsurenone's biological activities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Kadsurenone stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Kadsurenone in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess reaction is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. In this reaction, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound, the absorbance of which is measured spectrophotometrically.
Materials:
-
RAW264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Kadsurenone stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of Kadsurenone for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by Kadsurenone compared to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Kadsurenone and a typical experimental workflow for its biological activity screening.
Caption: Kadsurenone inhibits the PAF signaling pathway.
Caption: Experimental workflow for biological activity screening.
References
- 1. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific binding of [3H]dihydrokadsurenone to rabbit platelet membranes and its inhibition by the receptor agonists and antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Kadsurin A Analogues: A Methodological and Analytical Guide
Disclaimer: As of the latest literature review, specific pharmacokinetic data for a compound explicitly identified as "Kadsurin A analogue-1" is not publicly available. This guide, therefore, provides a comprehensive overview of the methodologies and potential pharmacokinetic characteristics of Kadsurin A analogues by drawing parallels with the parent compound, Kadsurin, and other structurally related lignans found in Kadsura species. The experimental protocols and data presented are representative of the approaches used in the pharmacokinetic evaluation of such natural products.
Introduction to Kadsurin A and its Analogues
Kadsurin A is a bioactive dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. Lignans from this genus have demonstrated a range of biological activities, including anti-inflammatory, anti-oxidant, and hepatoprotective effects. The therapeutic potential of these compounds has spurred interest in the synthesis and evaluation of their analogues to optimize efficacy and pharmacokinetic properties. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for the development of these analogues into viable drug candidates.
Representative Pharmacokinetic Data of Related Lignans
While specific data for "this compound" is unavailable, the following table summarizes the pharmacokinetic parameters for a related lignan, Kadsurenone, to provide a contextual framework. These parameters are crucial for predicting the in vivo behavior of novel analogues.
| Parameter | Description | Value (for Kadsurenone in Rats) | Reference |
| Cmax | Maximum (or peak) serum concentration | Not specified in provided abstracts | |
| Tmax | Time to reach Cmax | Not specified in provided abstracts | |
| AUC | Area under the plasma concentration-time curve | AUCbile/AUCblood ratio: 1.3 ± 0.2 | [1] |
| t1/2 | Elimination half-life | Not specified in provided abstracts | |
| CL | Clearance | Not specified in provided abstracts | |
| Vd | Volume of distribution | Not specified in provided abstracts |
Note: The available research on Kadsurenone focused on its hepatobiliary excretion and interaction with P-glycoprotein, providing the AUC ratio between bile and blood.[1] Comprehensive pharmacokinetic parameters like Cmax, Tmax, and half-life were not detailed in the abstract.
Experimental Protocols for Pharmacokinetic Studies
The following sections detail the standard methodologies employed in the in vivo and in vitro assessment of the pharmacokinetic profile of a novel Kadsurin A analogue.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical study to determine the pharmacokinetic profile of a Kadsurin A analogue following oral and intravenous administration in rats.
3.1.1. Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimation: Animals are acclimated for at least one week with free access to food and water.
-
Grouping: Rats are divided into two groups for intravenous (IV) and oral (PO) administration.
-
Dosing Vehicle: The compound is typically formulated in a vehicle such as a mixture of saline, ethanol, and Cremophor EL.
-
Administration:
-
IV Group: A single dose (e.g., 5 mg/kg) is administered via the tail vein.
-
PO Group: A single dose (e.g., 20 mg/kg) is administered by oral gavage.
-
3.1.2. Blood Sampling
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
3.1.3. Bioanalytical Method: LC-MS/MS A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the quantification of the analogue in plasma.[2]
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile, often containing an internal standard (IS) for accurate quantification.[2]
-
Chromatographic Separation: Separation is achieved on a C18 column with a gradient mobile phase, typically consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).[2]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions are optimized for the analyte and the internal standard.
3.1.4. Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).
-
Parameters include Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
In Silico ADME Prediction
Prior to and in conjunction with in vivo studies, computational tools are often used to predict the ADME properties of analogues.[3] Web-based platforms like SwissADME and admetSAR can provide initial insights into:
-
Lipophilicity (LogP)
-
Aqueous solubility
-
Gastrointestinal absorption
-
Blood-brain barrier permeability
-
Interaction with cytochrome P450 (CYP) enzymes[3]
Visualized Workflows and Pathways
Experimental Workflow for In Vivo Pharmacokinetics
Caption: Workflow for a typical in vivo pharmacokinetic study.
Hypothetical Signaling Pathway Inhibition
Kadsurin and related lignans have been noted for their anti-inflammatory and antioxidant properties.[4] A potential mechanism of action for a Kadsurin A analogue could involve the inhibition of a pro-inflammatory signaling pathway, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
The Silico Bridge: Predicting the ADME Profile of Kadsurin A Analogue-1
A Technical Guide for Drug Development Professionals
In the quest for novel therapeutics, natural products remain a treasure trove of chemical diversity and biological activity. Kadsurin A, a lignan isolated from Kadsura heteroclita, has demonstrated promising pharmacological effects, including anti-inflammatory and anti-lipid peroxidative activities.[1] As medicinal chemists synthesize analogues of Kadsurin A to optimize its therapeutic potential, a critical early assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risk drug development and reduce late-stage attrition. This technical guide provides a framework for the in silico prediction of the ADME profile of a hypothetical "Kadsurin A analogue-1," leveraging established computational methodologies and tools.
Introduction: The Imperative of Early ADME Assessment
The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its ADME properties. A suboptimal ADME profile, such as poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion, can lead to a lack of efficacy or toxicity, ultimately causing costly failures in the drug development pipeline.[2][3] Early prediction of these properties using computational, or in silico, models allows researchers to prioritize compounds with a higher probability of success, saving time and resources.[2][4]
This guide will outline a systematic approach to predict the ADME properties of this compound, even in the absence of direct experimental data. By utilizing a suite of in silico tools, we can build a comprehensive ADME profile that informs further experimental validation and lead optimization efforts.
Methodologies for In Silico ADME Prediction
A variety of computational methods are available for predicting ADME properties, ranging from quantitative structure-activity relationship (QSAR) models to machine learning algorithms and molecular docking simulations.[2][4] For a comprehensive assessment of this compound, a multi-faceted approach employing several open-access and commercial software platforms is recommended.
Physicochemical Properties
Fundamental physicochemical properties are key determinants of a compound's pharmacokinetic behavior. These can be readily calculated from the chemical structure.
Experimental Protocol (In Silico):
-
Obtain the 2D structure (SMILES or SDF format) of this compound.
-
Input the structure into web-based platforms such as SwissADME, ADMETlab 2.0, or pkCSM.[5]
-
Calculate key descriptors including:
-
Molecular Weight (MW)
-
LogP (octanol-water partition coefficient)
-
Topological Polar Surface Area (TPSA)
-
Number of Hydrogen Bond Donors and Acceptors
-
Aqueous Solubility (LogS)
-
Absorption
Oral bioavailability is a critical parameter for many drugs. In silico models can predict intestinal absorption and potential interactions with efflux transporters.
Experimental Protocol (In Silico):
-
Utilize models within platforms like SwissADME or ADMETlab 2.0 to predict Human Intestinal Absorption (HIA).[5]
-
Employ specific classifiers to predict whether the analogue is a substrate or inhibitor of P-glycoprotein (P-gp), a key efflux transporter.
-
Evaluate compliance with drug-likeness rules such as Lipinski's Rule of Five and Veber's rules, which provide an empirical assessment of oral bioavailability.[6]
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters to predict include plasma protein binding and blood-brain barrier permeability.
Experimental Protocol (In Silico):
-
Use predictive models in pkCSM or other platforms to estimate the fraction of drug bound to plasma proteins (PPB).
-
Predict the ability of the analogue to cross the blood-brain barrier (BBB) using dedicated classifiers.
-
Calculate the volume of distribution at steady state (VDss) to understand the extent of tissue distribution.
Metabolism
Metabolism is the enzymatic conversion of drugs into other compounds (metabolites). Predicting the primary sites of metabolism and interaction with cytochrome P450 (CYP) enzymes is crucial.
Experimental Protocol (In Silico):
-
Employ tools like SMARTCyp or MetaPred to predict the most likely sites of metabolism on the this compound structure.[5]
-
Use classifiers within ADMETlab 2.0 or other tools to predict whether the analogue is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[5]
Excretion
Excretion is the removal of the drug and its metabolites from the body. Renal clearance is a major route of excretion.
Experimental Protocol (In Silico):
-
Predict the total clearance (CL_TOT) and renal clearance using models available in platforms like pkCSM.
-
Assess whether the analogue is a substrate for renal uptake or efflux transporters.
Predicted ADME Properties of this compound
The following tables summarize the predicted ADME properties for a hypothetical this compound. These values are illustrative and would be generated using the methodologies described above.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication |
| Molecular Weight ( g/mol ) | < 500 | Favorable for oral absorption |
| LogP | 2.0 - 4.0 | Optimal lipophilicity for permeability |
| TPSA (Ų) | < 140 | Good intestinal absorption potential |
| H-Bond Donors | < 5 | Compliance with Lipinski's Rule |
| H-Bond Acceptors | < 10 | Compliance with Lipinski's Rule |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Moderately soluble |
Table 2: Predicted ADME Profile
| Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability expected |
| P-gp Substrate | No | Low potential for efflux-mediated resistance |
| Distribution | ||
| Plasma Protein Binding | > 80% | Potential for drug-drug interactions |
| BBB Permeability | Low | Reduced risk of central nervous system side effects |
| VDss (L/kg) | 1 - 5 | Moderate tissue distribution |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Potential for genetic polymorphism-related variability |
| CYP3A4 Inhibitor | No | Low risk of inhibiting metabolism of co-administered drugs |
| Excretion | ||
| Total Clearance (ml/min/kg) | 5 - 15 | Moderate rate of elimination |
| Renal Clearance | Primary route | Excreted mainly through the kidneys |
Visualizing Predictive Workflows and Pathways
Diagrams generated using Graphviz can effectively illustrate the logical flow of in silico ADME prediction and hypothetical metabolic pathways.
Caption: In Silico ADME Prediction Workflow.
Caption: Hypothetical Metabolic Pathway.
Conclusion and Future Directions
This guide outlines a robust in silico strategy for predicting the ADME properties of this compound. The generated data provides a foundational understanding of the compound's likely pharmacokinetic profile, enabling researchers to make informed decisions about its progression in the drug discovery process. It is crucial to remember that in silico predictions are not a substitute for experimental validation. Promising analogues identified through this computational screening should be subjected to in vitro ADME assays, such as Caco-2 permeability and metabolic stability in liver microsomes, to confirm the predictions and provide more definitive data for lead optimization. By integrating in silico and in vitro approaches, the development of novel therapeutics from natural product scaffolds like Kadsurin A can be significantly accelerated.
References
- 1. Anti-lipid peroxidative effect of an extract of the stems of Kadsura heteroclita and its major constituent, kadsurin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ayushcoe.in [ayushcoe.in]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
A Technical Guide to the Solubility and Stability Assessment of Kadsurin A Analogue-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurin A, a bioactive lignan isolated from plants of the Kadsura genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor effects.[1][2] The development of analogues, such as Kadsurin A analogue-1, is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. Fundamental to the preclinical development of any new chemical entity is a thorough characterization of its physicochemical properties, with solubility and stability being paramount. Poor aqueous solubility can hinder formulation development and lead to low bioavailability, while instability can compromise shelf-life and therapeutic efficacy.[3][4]
This technical guide provides a comprehensive overview of the core experimental protocols required to evaluate the solubility and stability of this compound. While specific experimental data for "this compound" (CAS 155551-59-0) is not extensively published, this document outlines the standard, industry-accepted methodologies for such an investigation.[5] The protocols and data tables presented herein are illustrative and serve as a blueprint for researchers undertaking these critical studies.
I. Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[6] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding. Kinetic solubility is often measured in early discovery to assess dissolution rate, while thermodynamic solubility represents the true equilibrium point of a compound in a solvent.[3][4][7]
Experimental Protocols
1. Kinetic Solubility Assay (Turbidimetric Method)
-
Objective: To rapidly determine the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking conditions in early-stage in vitro assays.[3][4]
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Allow the plate to equilibrate at room temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).[4][6]
-
The concentration at which precipitation is first observed is determined as the kinetic solubility.
-
2. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of the solid compound in an aqueous buffer, considered the "gold standard" for solubility measurement.[4]
-
Methodology:
-
Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][4]
-
Filter the resulting suspensions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC/MS).[4][8]
-
A calibration curve of known concentrations of this compound is used to quantify the results.
-
Data Presentation: Illustrative Solubility of this compound
| Assay Type | Medium | pH | Temperature (°C) | Illustrative Solubility (µg/mL) | Analytical Method |
| Kinetic | PBS | 7.4 | 25 | 25.5 | Nephelometry |
| Thermodynamic | Simulated Gastric Fluid | 1.2 | 37 | 5.2 | HPLC-UV |
| Thermodynamic | Acetate Buffer | 4.5 | 37 | 8.9 | HPLC-UV |
| Thermodynamic | PBS | 7.4 | 37 | 15.7 | HPLC-UV |
Visualization: Solubility Assay Workflow
Caption: Workflow for kinetic and thermodynamic solubility assays.
II. Stability Studies
Stability testing is crucial for identifying degradation pathways and determining the shelf-life of a drug substance.[9] A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the drug in the presence of its degradation products, excipients, and impurities.[10][11][12] Forced degradation studies are the cornerstone of developing such a method.
Experimental Protocols
1. Forced Degradation (Stress Testing)
-
Objective: To intentionally degrade the drug substance under more severe conditions than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of the analytical method.[10][13]
-
Methodology:
-
Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with solutions of varying acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) concentrations. Samples are incubated at elevated temperatures (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Expose the compound in solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose the solid compound and its solution to controlled UV and visible light conditions as per ICH Q1B guidelines.
-
At various time points, samples from each stress condition are collected, neutralized if necessary, and analyzed by a suitable chromatographic method (e.g., HPLC with a photodiode array detector).
-
2. Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method that can separate the intact this compound from all potential degradation products generated during stress testing.
-
Methodology:
-
Screen various mobile phases (e.g., acetonitrile/water, methanol/water with different buffers) and stationary phases (e.g., C18, C8 columns).
-
Optimize chromatographic conditions (gradient, flow rate, column temperature) to achieve adequate resolution between the parent peak and all degradant peaks.
-
A photodiode array (PDA) or mass spectrometry (MS) detector is essential for peak purity analysis and to obtain structural information about the degradants.[13]
-
Data Presentation: Illustrative Stability of this compound under Forced Degradation
| Stress Condition | Duration | Temperature | % Assay of this compound (Illustrative) | Major Degradation Products (Illustrative) |
| 0.1 N HCl | 8 hours | 60°C | 88.2 | 2 |
| 0.1 N NaOH | 4 hours | 60°C | 81.5 | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 92.1 | 1 |
| Dry Heat | 48 hours | 80°C | 95.8 | 1 |
| Photolytic | 1.2 million lux hours | 25°C | 98.5 | 0 |
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation stability study.
III. Potential Signaling Pathway Involvement
Lignans from Kadsura species have been reported to modulate various cellular signaling pathways, contributing to their biological activity.[2] For instance, pathway enrichment analysis of related extracts has implicated the PI3K-Akt and MAPK signaling pathways.[1] A hypothetical mechanism of action for this compound could involve the inhibition of pro-inflammatory or pro-proliferative signaling cascades.
Visualization: Illustrative PI3K-Akt Signaling Pathway
Caption: Potential inhibition of the PI3K-Akt pathway by this compound.
The systematic evaluation of solubility and stability is a non-negotiable step in the early-stage development of any drug candidate. For this compound, the protocols outlined in this guide provide a robust framework for generating the critical data needed to inform formulation strategies, predict in vivo behavior, and establish a foundation for regulatory submissions. By employing kinetic and thermodynamic solubility assays, alongside comprehensive forced degradation studies, researchers can build a detailed physicochemical profile, enabling the rational progression of this promising compound toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. glpbio.com [glpbio.com]
- 6. rheolution.com [rheolution.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 10. tnsroindia.org.in [tnsroindia.org.in]
- 11. ijcrt.org [ijcrt.org]
- 12. ijsdr.org [ijsdr.org]
- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
A Technical Guide to the Discovery and Isolation of Kadsurin from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans isolated from the genus Kadsura have garnered significant attention from the scientific community due to their diverse and potent biological activities. These compounds, primarily found in plants of the Schisandraceae family, have shown promise in various therapeutic areas, including anti-tumor, anti-HIV, and anti-inflammatory applications. This technical guide focuses on Kadsurin, a prominent dibenzocyclooctadiene lignan, as a representative analogue of the Kadsurin family. While the specific designation "Kadsurin A analogue-1" does not correspond to a recognized compound in scientific literature, this guide will provide a comprehensive overview of the discovery, natural sources, and isolation of Kadsurin, serving as a valuable resource for researchers in natural product chemistry and drug discovery.
The genus Kadsura is a rich source of structurally diverse lignans and triterpenoids.[1][2] Plants of this genus are widely distributed in the southern and southwestern regions of China.[2] Phytochemical investigations have led to the isolation of numerous compounds with significant pharmacological effects.[1][3]
Natural Sources and Discovery
Kadsurin is a naturally occurring lignan found predominantly in plants of the Kadsura genus. Species known to contain Kadsurin and other related lignans include:
-
Kadsura coccinea : This species is a significant source of various lignans, including Kadsurin.[1][3] It has been traditionally used in Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[1][3]
-
Kadsura heteroclita : The stems of this plant are a known source of Kadsurin, which has been identified as its major constituent.[4][5]
-
Kadsura ananosma and Kadsura interior : Kadsurin has also been reported in these species.[6]
-
Kadsura angustifolia : This species has been investigated for its lignan content, leading to the isolation of various new and known compounds.[7][8]
The discovery of Kadsurin and its analogues is a result of extensive phytochemical screening of these medicinal plants. These efforts have unveiled a wide array of dibenzocyclooctadiene lignans, which are of particular interest to natural product researchers.[1][3]
Experimental Protocols: Isolation and Purification
The isolation of Kadsurin from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on common practices in natural product chemistry.
1. Plant Material Collection and Preparation
-
The relevant plant parts (e.g., stems, roots) of a Kadsura species are collected.
-
The plant material is air-dried and then ground into a coarse powder to increase the surface area for extraction.
2. Extraction
-
The powdered plant material is extracted with an organic solvent. Ethanol (EtOH) is commonly used for this purpose.[4]
-
The extraction can be performed at room temperature by maceration or under reflux for several hours to ensure exhaustive extraction.
-
The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
3. Fractionation
-
The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate (EtOAc) and water.
-
The organic phase, which typically contains the lignans, is concentrated.
4. Chromatographic Purification
-
Column Chromatography: The concentrated organic fraction is subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the compounds into different fractions.
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing the compound of interest are further purified using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to obtain the pure compound.
5. Structure Elucidation
The structure of the isolated Kadsurin is confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry.[9]
Quantitative Data
The biological activities of Kadsurin and related lignans are often evaluated through in vitro assays. The following table summarizes some of the reported cytotoxic activities of lignans isolated from Kadsura coccinea.
| Compound | Cell Line | IC50 (µM) | Reference |
| Heilaohusu A | RA-FLS | 14.57 | [9] |
| Heilaohusu C | HepG-2 | 13.04 | [9] |
| HCT-116 | 15.21 | [9] | |
| BGC-823 | 14.88 | [9] | |
| Hela | 16.05 | [9] | |
| Compound 7 (unnamed) | RA-FLS | 11.70 | [9] |
Experimental and Logical Workflows
The process of discovering and isolating a natural product like Kadsurin follows a logical workflow from plant source to pure compound.
Signaling Pathways and Biological Activities
While specific signaling pathways for Kadsurin are not detailed in the provided search results, the biological activities of lignans from Kadsura suggest interactions with various cellular processes. For instance, the anti-inflammatory and anti-tumor effects imply interference with pro-inflammatory and cell proliferation pathways.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by anti-inflammatory compounds.
Conclusion
Kadsurin and its analogues represent a valuable class of natural products with significant therapeutic potential. The continued exploration of the Kadsura genus is likely to yield more novel compounds with interesting biological activities. The methodologies outlined in this guide provide a framework for the isolation and characterization of these compounds, which is the foundational step in the drug discovery and development process. Further research is needed to fully elucidate the mechanisms of action and to explore the full therapeutic potential of these fascinating molecules.
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-lipid peroxidative effect of an extract of the stems of Kadsura heteroclita and its major constituent, kadsurin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Kadsurin | C25H30O8 | CID 171064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of a Kadsurin A Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsurin A, a bioactive lignan isolated from Piper kadsura, has garnered significant interest due to its potential therapeutic properties. This document provides a detailed protocol for the laboratory-scale synthesis of a Kadsurin A analogue, designated as Analogue-1. The synthetic route is based on established methods for the total synthesis of (±)-Kadsurin A, involving a multi-step sequence that includes a Wittig reaction to form a stilbene derivative, followed by oxidative coupling and a key intramolecular cyclization to construct the characteristic dibenzocyclooctadiene core. This protocol is intended to serve as a practical guide for researchers in organic and medicinal chemistry engaged in the synthesis of novel lignan analogues for drug discovery and development.
Introduction
Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Kadsurin A, a member of the dibenzocyclooctadiene lignan family, has been a subject of synthetic interest due to its complex structure and therapeutic potential. The development of synthetic analogues of Kadsurin A is a crucial step in exploring the structure-activity relationship (SAR) and optimizing its pharmacological profile.
This application note details a laboratory-scale synthesis protocol for "Kadsurin A analogue-1," a hypothetical analogue designed for research purposes. The synthesis follows a convergent strategy, commencing from commercially available starting materials. The key transformations include a Wittig reaction to construct the central stilbene scaffold, followed by an intramolecular cyclization to form the eight-membered ring characteristic of this class of compounds.
Synthesis of this compound
The following protocol outlines a multi-step synthesis for a Kadsurin A analogue. For the purpose of this protocol, "this compound" is defined as a compound where one of the 3,4,5-trimethoxyphenyl moieties of Kadsurin A is replaced with a 3-ethoxy-4,5-dimethoxyphenyl group. The synthesis is adapted from the established total synthesis of (±)-Kadsurin.[1]
Step 1: Synthesis of 3-ethoxy-4,5-dimethoxybenzyltriphenylphosphonium bromide
This initial step prepares one of the key fragments for the subsequent Wittig reaction.
Experimental Protocol:
-
To a solution of 3-ethoxy-4,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether, add phosphorus tribromide (0.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide.
-
Dissolve the crude benzyl bromide and triphenylphosphine (1.1 eq) in anhydrous toluene and heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature, collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired phosphonium salt.
Step 2: Wittig Reaction to form the Stilbene Intermediate
This step couples the phosphonium salt with an appropriate aldehyde to form the stilbene backbone.
Experimental Protocol:
-
Suspend the 3-ethoxy-4,5-dimethoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise at 0 °C under an inert atmosphere.
-
Stir the resulting deep red solution for 1 hour at 0 °C.
-
Add a solution of 6-bromomyristicinaldehyde (1.0 eq) in anhydrous THF dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the stilbene intermediate.
Step 3: Intramolecular Cyclization to form the Dibenzocyclooctadiene Core
This crucial step forms the eight-membered ring of the Kadsurin A analogue. This is a representative procedure for the key bond-forming event.
Experimental Protocol:
-
The stilbene intermediate is first converted to a 2,2'-bis(bromoacyl)-1,1'-biaryl intermediate through a multi-step sequence involving oxidative coupling followed by functional group manipulation (details of these intermediate steps are beyond the scope of this simplified protocol but are based on established literature procedures).[1]
-
Dissolve the resulting 2,2'-bis(bromoacyl)-1,1'-biaryl intermediate (1.0 eq) in anhydrous THF.
-
Add a solution of a suitable reducing agent, such as samarium(II) iodide in THF, dropwise at -78 °C under an inert atmosphere.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous potassium carbonate solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cyclized dione intermediate.
Step 4: Final Conversion to this compound
The dione intermediate is then converted to the final product through a series of selective reductions and functional group modifications.[1]
Experimental Protocol:
-
The dione intermediate is subjected to a series of stereoselective reduction and functionalization steps to install the final functionalities of the Kadsurin A analogue. These steps are highly specific and based on the detailed procedures outlined in the total synthesis of Kadsurin.[1]
-
The final product is purified by preparative thin-layer chromatography or high-performance liquid chromatography to yield this compound.
Data Presentation
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Phosphonium Salt Formation | 3-ethoxy-4,5-dimethoxybenzyl alcohol | 3-ethoxy-4,5-dimethoxybenzyltriphenylphosphonium bromide | 85 | >95 |
| 2 | Wittig Reaction | Phosphonium salt and 6-bromomyristicinaldehyde | Stilbene Intermediate | 70 | >98 (after chromatography) |
| 3 | Intramolecular Cyclization | 2,2'-bis(bromoacyl)-1,1'-biaryl | Cyclized Dione Intermediate | 55 | >97 (after chromatography) |
| 4 | Final Conversion | Cyclized Dione Intermediate | This compound | 40 | >99 (after HPLC) |
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Note: Quantitative Analysis of Kadsurin A Analogue-1 by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kadsurin A is a bioactive dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita and related species.[1][2] Lignans from the genus Kadsura have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant effects.[2][3] As research into novel therapeutic agents expands, synthetic analogues of Kadsurin A are being developed to enhance efficacy and pharmacokinetic properties. Accurate quantification of these analogues is critical for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies.
This document provides a comprehensive protocol for the quantification of "Kadsurin A analogue-1" in a biological matrix (e.g., plasma) using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The principles and parameters outlined here are based on established methods for the analysis of lignans and can be adapted and validated for specific analogues.[4][5]
Principle of the Method
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode-Array Detector (DAD) or a tunable UV-Vis detector. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. A mobile phase consisting of an organic solvent (acetonitrile) and water is used to elute the analyte from the column. Quantification is performed by comparing the peak area of the analyte in a sample to the peak areas of known concentrations of a reference standard, generating a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., another structurally similar, stable lignan not present in the sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Control plasma (e.g., human, rat, mouse)
-
0.45 µm Syringe filters (PTFE or similar)
Instrumentation
-
HPLC system equipped with:
-
Binary or Quaternary Pump
-
Degasser
-
Autosampler
-
Column Thermostat
-
Diode-Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
Chromatographic Conditions
The following conditions are a starting point and should be optimized for the specific analogue and system.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic (e.g., start with 60% B, adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | Scan for optimal wavelength (e.g., 200-400 nm); likely near 220 nm or 254 nm |
| Run Time | 15 minutes (adjust to ensure elution of analyte and IS) |
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range of, for example, 0.1 to 50 µg/mL.[6]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of the chosen IS in methanol.
-
IS Working Solution (5 µg/mL): Dilute the IS stock solution with methanol.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma.
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (5 µg/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10 µL into the HPLC system.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Method Validation and Data Presentation
A new analytical method must be validated to ensure it is reliable for its intended purpose.[7][8] Validation is performed according to ICH guidelines and typically includes the following parameters. The table below shows example acceptance criteria for a validated method.
Table 1: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.995[7] |
| Precision (RSD%) | The closeness of agreement among a series of measurements. Assessed at intra-day and inter-day levels. | RSD ≤ 15% (≤ 20% at LLOQ)[8] |
| Accuracy (% Recovery) | The closeness of the test results to the true value. | 85-115% of nominal value (80-120% at LLOQ)[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; Precision and accuracy criteria must be met.[9] |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components). | No significant interfering peaks at the retention time of the analyte or IS. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Freeze-thaw, short-term, and long-term stability within ±15% of nominal.[8] |
Potential Biological Activity and Signaling Pathway
Lignans isolated from Kadsura species have been reported to inhibit the production of nitric oxide (NO).[2] This activity is often linked to the modulation of inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. This compound may exert anti-inflammatory effects by inhibiting this pathway.
References
- 1. Anti-lipid peroxidative effect of an extract of the stems of Kadsura heteroclita and its major constituent, kadsurin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Progress in studies of chemical constituents and pharmacological activities of Kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. e-nps.or.kr [e-nps.or.kr]
Application Note: HPLC Method for Purity Analysis of Kadsurin A Analogue-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of purity of Kadsurin A analogue-1 using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described methodology is intended for use in research and quality control environments for the analysis of bulk drug substance.
Introduction
Kadsurin A is a bioactive lignan isolated from plants of the Kadsura genus, known for a variety of pharmacological activities. Its analogues are of significant interest in drug discovery and development. Ensuring the purity of these compounds is a critical aspect of preclinical and clinical studies. This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities or degradation products.
The method is designed to be specific, accurate, precise, and linear over a specified concentration range. Forced degradation studies are included to demonstrate the stability-indicating nature of the method, as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol
Apparatus and Software
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Chromatographic Data Software (CDS): Software capable of instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
Filtration Assembly: For mobile phase and sample preparation, using 0.45 µm or 0.22 µm membrane filters.
Reagents and Materials
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Formic Acid (HCOOH): Analytical reagent grade (≥98%).
-
Hydrochloric Acid (HCl): Analytical reagent grade.
-
Sodium Hydroxide (NaOH): Analytical reagent grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific characteristics of this compound and any observed impurities.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 mm x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the λmax of this compound determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water, mix well, and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile, mix well, and degas.
-
-
Standard Solution Preparation (Example Concentration: 0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Sonicate if necessary to ensure complete dissolution.
-
-
Sample Solution Preparation (Example Concentration: 0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the same diluent used for the standard solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
Method Validation and Purity Determination
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light (as per ICH Q1B) for a specified duration.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak of this compound (resolution > 1.5). Peak purity analysis using a PDA detector is also recommended.
Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Corrections for response factors of impurities may be necessary for higher accuracy if the impurities are identified and characterized.
Data Presentation
The results of the purity analysis and method validation should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | |
| Theoretical Plates (N) | > 2000 | |
| %RSD of Peak Area | ≤ 1.0% (for n=6) |
Table 2: Purity Analysis of this compound Batches
| Batch Number | Retention Time (min) | Peak Area | % Purity |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidation | |||
| Thermal | |||
| Photolytic |
Visualizations
The following diagrams illustrate the experimental workflow and the logical progression of the purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for purity calculation.
Application Note: A Validated LC-MS/MS Protocol for the Quantitative Determination of Kadsurin A Analogue-1 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Kadsurin A analogue-1 in human plasma. As specific information for "this compound" is not publicly available, this protocol has been developed based on the closely related and well-characterized dibenzocyclooctadiene lignan, Kadsurin A. The method utilizes a simple protein precipitation for sample preparation and employs a commercially available structural analogue, Schisandrin, as an internal standard (IS). The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic or metabolic studies of this class of compounds.
Introduction
Kadsurin A is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, which are used in traditional medicine. Lignans from Kadsura species have demonstrated a range of pharmacological activities, including potent anti-inflammatory effects.[1][2] The anti-inflammatory mechanism is believed to involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the downregulation of pro-inflammatory mediators.[3] Accurate quantification of Kadsurin A and its analogues in biological matrices is essential for preclinical and clinical development. This document provides a comprehensive protocol for the analysis of a Kadsurin A analogue in plasma, covering sample preparation, LC-MS/MS conditions, and method validation parameters based on data from related lignan analyses.
Experimental Protocols
Materials and Reagents
-
Kadsurin A (surrogate for analogue-1) reference standard (MW: 458.5 g/mol , Formula: C₂₅H₃₀O₈)[4][5]
-
Schisandrin (Internal Standard, IS) (MW: 432.5 g/mol , Formula: C₂₄H₃₂O₇)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Kadsurin A and Schisandrin (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Kadsurin A stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Schisandrin primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation Protocol
The following protocol is based on protein precipitation, a common and effective method for extracting lignans from plasma.[6]
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Spike 5 µL of the appropriate Kadsurin A working standard solution into the calibration and QC tubes. Add 5 µL of 50:50 methanol:water to blank and unknown samples.
-
Vortex briefly (5-10 seconds).
-
Add 150 µL of the internal standard working solution (100 ng/mL Schisandrin in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm)[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min[7]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 15 2.0 50 4.0 95 4.1 15 | 6.0 | 15 |
Mass Spectrometry (MS) System:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 450°C[7]
-
IonSpray Voltage: +4500 V[7]
-
Curtain Gas: 30 psi[7]
-
Collision Gas: 9 psi[7]
-
Ion Source Gas 1: 80 psi[7]
-
Ion Source Gas 2: 40 psi[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical, based on structure and typical fragmentation):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 459.2 ([M+H]⁺) | 399.2 | 150 | 25 |
| (Quantifier) | ||||
| This compound | 459.2 ([M+H]⁺) | 327.2 | 150 | 35 |
| (Qualifier) | ||||
| Schisandrin (IS) | 433.2 ([M+H]⁺) | 401.2 | 150 | 20 |
| (Quantifier) | | | | |
Note: The fragmentation of dibenzocyclooctadiene lignans often involves losses of methoxy groups, parts of the side chains, and cleavages of the cyclooctadiene ring.[4][8] The proposed transitions for Kadsurin A ([M+H]⁺ = 459.2) correspond to the loss of acetic acid (60 Da) and subsequent losses. These transitions must be empirically optimized on the specific mass spectrometer used.
Data Presentation
The following tables summarize typical quantitative performance data for LC-MS/MS assays of lignans in plasma, which can be used as a benchmark for method validation.
Table 1: Linearity and Sensitivity of Lignan Quantification in Plasma
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Asarinin | 1.0 - 500 | 1.0 | > 0.99 | [6] |
| Sesamin | 1.0 - 500 | 1.0 | > 0.99 | [6] |
| Savinin | 1.0 - 500 | 1.0 | > 0.99 | [6] |
| Pinoresinol | 15.6 - 500 | 0.12 (µ g/100g )* | > 0.999 |[7] |
*Note: Data from cereal grain matrix, presented for comparative purposes.
Table 2: Precision and Accuracy of Lignan Quantification in Plasma
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
|---|---|---|---|---|---|---|
| Asarinin | LQC | 2.0 | < 15% | < 15% | ± 15% | [6] |
| MQC | 20.0 | < 15% | < 15% | ± 15% | [6] | |
| HQC | 400.0 | < 15% | < 15% | ± 15% | [6] | |
| Sesamin | LQC | 2.0 | < 15% | < 15% | ± 15% | [6] |
| MQC | 20.0 | < 15% | < 15% | ± 15% | [6] |
| | HQC | 400.0 | < 15% | < 15% | ± 15% |[6] |
Table 3: Recovery and Matrix Effect for Lignan Quantification in Plasma
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
|---|---|---|---|---|
| Asarinin | 2.0, 20.0, 400.0 | 85.2 - 92.5 | Not specified | [6] |
| Sesamin | 2.0, 20.0, 400.0 | 88.1 - 93.6 | Not specified | [6] |
| Savinin | 2.0, 20.0, 400.0 | 86.7 - 91.8 | Not specified |[6] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound detection in plasma.
Signaling Pathway Diagram
References
- 1. Discovery of cyclooxygenase-2 inhibitors from Kadsura coccinea by affinity ultrafiltration mass spectrometry and the anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and anti-inflammatory effects and molecular mechanisms of Kadsura heteroclita stems, an anti-arthritic Chinese Tujia ethnomedicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. [Mass spectrometric studies on dibenzocyclooctadiene lignan compounds from Schisandraceae plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS determination and pharmacokinetic study of four lignan components in rat plasma after oral administration of Acanthopanax sessiliflorus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 8. Structural characterization and identification of dibenzocyclooctadiene lignans in Fructus Schisandrae using electrospray ionization ion trap multiple-stage tandem mass spectrometry and electrospray ionization Fourier transform ion cyclotron resonance multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assays for Evaluating the Anti-Cancer Activity of Kadsurin A Analogue-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurins are a class of bioactive lignans isolated from plants of the Kadsura genus, which have demonstrated a range of pharmacological activities, including anti-tumor effects.[1] The evaluation of novel synthetic analogues, such as Kadsurin A analogue-1, is a critical step in the drug discovery pipeline to identify promising therapeutic candidates. Cell-based assays are fundamental tools in this process, providing insights into a compound's cytotoxic and cytostatic effects, as well as its mechanism of action.[2][3][4]
This document provides a detailed guide to a panel of essential cell-based assays for characterizing the anti-cancer properties of this compound. While specific data for this novel analogue is not yet publicly available, this guide will use data from the related compound, Kadsuric Acid, as a practical example for data presentation and pathway analysis. Kadsuric Acid has been shown to exhibit dose-dependent cytotoxicity against human pancreatic cancer cells (PANC-1) by inducing apoptosis through the caspase/PARP pathway.[5][6] The protocols and methodologies outlined herein provide a robust framework for the comprehensive preclinical evaluation of this compound.
Data Presentation: Summarized Anti-Cancer Activity
Quantitative data from cell-based assays should be meticulously recorded and organized to allow for clear interpretation and comparison. The following table provides a template for summarizing the anti-cancer effects of this compound, populated with example data based on findings for the related compound, Kadsuric Acid.[5][6]
Table 1: Summary of In Vitro Anti-Cancer Activity of this compound (Example Data)
| Assay Type | Cell Line | Parameter Measured | Result (at specified concentration/time) |
|---|---|---|---|
| Cell Viability | PANC-1 | IC₅₀ | 14.5 ± 0.8 µM (at 48h) |
| Apoptosis | PANC-1 | % Early Apoptotic Cells | 25% (at 15 µM, 24h) |
| % Late Apoptotic Cells | 15% (at 15 µM, 24h) | ||
| Cell Cycle | PANC-1 | % Cells in G2/M Phase | 40% (at 15 µM, 24h) |
| % Cells in Sub-G1 Phase | 20% (at 15 µM, 24h) | ||
| Mechanism | PANC-1 | Cleaved Caspase-3 Level | 3.5-fold increase vs. control (at 15 µM, 24h) |
| | | Cleaved PARP Level | 3.0-fold increase vs. control (at 15 µM, 24h) |
Experimental Workflow
A logical sequence of experiments is crucial for an efficient evaluation of a novel compound. The workflow typically begins with broad cytotoxicity screening, followed by more detailed mechanistic assays.
Caption: General experimental workflow for anti-cancer drug screening.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9]
Protocol:
-
Cell Plating: Seed cancer cells (e.g., PANC-1) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) treated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[12] PI, a fluorescent nucleic acid dye, can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours). Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[14][15]
-
Washing: Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[13][16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[15] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold 1X PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17][18] Fix the cells for at least 1 hour at 4°C (or store at -20°C for several weeks).[15]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet, and wash twice with PBS.[17] Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Height dot plot) to gate out doublets and aggregates.[17] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Mechanism of Action: Signaling Pathway Analysis
Based on studies of the related compound Kadsuric Acid, a potential mechanism of action for this compound is the induction of apoptosis via the intrinsic caspase pathway.[5][6] This pathway involves the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), leading to the cleavage of key cellular substrates such as PARP (Poly [ADP-ribose] polymerase), ultimately resulting in cell death.
Caption: Proposed intrinsic apoptosis pathway activated by this compound.
Western Blotting Protocol for Pathway Proteins
Western blotting can be used to detect changes in the expression and activation state of key proteins in a signaling pathway, such as Caspase-3 and PARP.[19][20]
Protocol:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.[21]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control to compare protein levels across different treatment conditions.
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. medicine.uams.edu [medicine.uams.edu]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: In Vivo Efficacy of Kadsurin A Analogue-1 in a Murine Model of Acute Lung Injury
Introduction
Kadsurin A, a bioactive lignan isolated from Kadsura heteroclita, and its analogues have demonstrated a range of pharmacological activities, including potent anti-inflammatory effects.[1][2] Evidence suggests that these compounds can modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a central regulator of the inflammatory response.[3][4] The NF-κB pathway, when activated by stimuli like bacterial lipopolysaccharide (LPS), orchestrates the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), leading to acute inflammation.[2][4]
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by overwhelming pulmonary inflammation, damage to the alveolar-capillary barrier, and severe hypoxemia.[5] The intratracheal or intraperitoneal administration of LPS in mice is a widely used and reproducible preclinical model that mimics many features of human ALI/ARDS, making it ideal for evaluating novel anti-inflammatory therapeutics.[6][7][8]
This document outlines a detailed experimental design and corresponding protocols for evaluating the in vivo efficacy of a novel Kadsurin A analogue, designated "Analogue-1," in a lipopolysaccharide (LPS)-induced acute lung injury model in mice. The study aims to determine if Analogue-1 can attenuate pulmonary inflammation and injury by inhibiting the NF-κB signaling pathway.
Experimental Design and Rationale
The primary objective is to assess the dose-dependent efficacy of Kadsurin A Analogue-1 in reducing the severity of LPS-induced acute lung injury. The experimental design is structured to provide a comprehensive evaluation of physiological, cellular, and molecular endpoints.
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6[6]
-
Age: 10-12 weeks[6]
-
Sex: Male (to avoid confounding variables from the female estrous cycle)
-
Weight: 20-25 g
-
Acclimatization: Animals will be acclimatized for a minimum of 7 days prior to the experiment with free access to standard chow and water.[6]
Experimental Groups
A total of 5 groups (n=8 mice per group) will be used to ensure statistical power while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).
| Group ID | Group Name | Treatment | Dose | Route | Rationale |
| 1 | Naive Control | Sterile Saline | - | i.p. | Represents healthy, untreated animals. |
| 2 | Vehicle Control | Vehicle (e.g., 0.5% CMC) + LPS | - | i.p. | Isolates the effect of LPS-induced injury. |
| 3 | Positive Control | Dexamethasone + LPS | 1 mg/kg | i.p. | A standard-of-care corticosteroid to validate the model. |
| 4 | Test Group 1 | This compound + LPS | 10 mg/kg | i.p. | Low dose of the test compound. |
| 5 | Test Group 2 | This compound + LPS | 50 mg/kg | i.p. | High dose of the test compound. |
Dosing and Administration
-
Treatment Administration: this compound, Dexamethasone, or Vehicle will be administered via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.
-
LPS Challenge: Lipopolysaccharide (from E. coli O111:B4) will be administered via a single intratracheal instillation (50 µL of a 0.2 mg/mL solution) to induce lung injury in all groups except the Naive Control.[6][9]
-
Euthanasia and Sample Collection: Animals will be euthanized 24 hours post-LPS administration for the collection of samples.[5]
Summary of Quantitative Data Collection
The following table outlines the key quantitative endpoints that will be measured to assess the efficacy of this compound.
| Parameter | Sample Type | Method | Purpose |
| Primary Endpoints | |||
| Total Cell Count | BALF | Hemocytometer | To quantify overall inflammatory cell infiltration into the lungs. |
| Neutrophil Count | BALF | Cytospin & Diff-Quik Stain | To specifically quantify neutrophil influx, a hallmark of ALI. |
| Total Protein | BALF | BCA Assay | To measure alveolar-capillary barrier permeability and protein-rich edema. |
| Lung Wet/Dry Ratio | Lung Tissue | Gravimetry | To quantify the degree of pulmonary edema. |
| Secondary Endpoints | |||
| TNF-α, IL-6, IL-1β | Serum & Lung Homogenate | ELISA | To measure key pro-inflammatory cytokine levels. |
| Myeloperoxidase (MPO) | Lung Homogenate | Colorimetric Assay | To quantify neutrophil accumulation in the lung tissue. |
| NF-κB p65 (phospho) | Lung Homogenate | Western Blot | To assess the activation state of the target signaling pathway. |
| IκB-α | Lung Homogenate | Western Blot | To measure the level of the key NF-κB inhibitory protein. |
| Lung Histology Score | Lung Tissue (FFPE) | H&E Staining | To provide a semi-quantitative assessment of lung injury (edema, infiltration, alveolar damage). |
Detailed Experimental Protocols
Protocol for Induction of Acute Lung Injury
-
Anesthetize a 10-12 week old C57BL/6 mouse via intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by lack of pedal reflex.
-
Place the mouse in a supine position on a surgical board.
-
Make a small midline incision on the neck to expose the trachea.[6]
-
Carefully separate the underlying muscles to visualize the trachea.
-
Using a 30-gauge needle, create a small entry point between the tracheal rings.
-
Insert a 22-gauge catheter, cut to 20 mm, into the trachea towards the carina.[9]
-
Instill 50 µL of LPS solution (or sterile PBS for sham controls) directly into the lungs, followed immediately by a 100 µL bolus of air to ensure distribution.[6][9]
-
Remove the catheter and close the incision with a surgical staple or suture.
-
Administer a subcutaneous analgesic (e.g., buprenorphine) for post-operative pain management.
-
Place the mouse in a clean cage on a warming pad and monitor until it has fully recovered from anesthesia.
Protocol for Bronchoalveolar Lavage (BAL)
-
At 24 hours post-LPS instillation, euthanize the mouse via an overdose of anesthetic.
-
Expose the trachea as described in Protocol 4.1.
-
Insert a catheter into the trachea and secure it with a suture.
-
Instill 0.8 mL of ice-cold, sterile PBS into the lungs and gently aspirate.[9]
-
Repeat the instillation and aspiration process two more times, pooling the collected fluid (BAL fluid or BALF).
-
Keep the BALF on ice. Centrifuge at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Collect the supernatant for total protein analysis (BCA assay).
-
Resuspend the cell pellet in PBS for total cell counting using a hemocytometer and for cytospin preparation.
Protocol for Lung Tissue Processing
-
After performing the BAL, carefully dissect the lungs.
-
Tie off the left bronchus. Remove the left lung, blot it dry, weigh it (wet weight), then dry it in an oven at 60°C for 72 hours to obtain the dry weight. Use this for the wet/dry ratio calculation.
-
Perfuse the right lung with sterile saline via the pulmonary artery until it appears white.
-
Divide the right lung into two portions:
-
One portion to be snap-frozen in liquid nitrogen and stored at -80°C for subsequent ELISA, Western Blot, and MPO assays.
-
The other portion to be fixed in 10% neutral buffered formalin for 24 hours for paraffin embedding and histological analysis (H&E staining).
-
Visualizations
Experimental Workflow
Proposed Signaling Pathway of this compound
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. Analgesic and anti-inflammatory effects and molecular mechanisms of Kadsura heteroclita stems, an anti-arthritic Chinese Tujia ethnomedicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Application Notes and Protocols for Kadsurin A Analogue-1 (using Kadsuric Acid as a representative analogue) in Cancer Cell Apoptosis
Application Notes
Introduction Kadsuric acid has been identified as a promising anti-cancer agent that induces apoptosis in cancer cells. These application notes provide an overview of its mechanism of action and key experimental findings, focusing on its effects on the human pancreatic cancer cell line, PANC-1.
Mechanism of Action Kadsuric acid induces apoptosis through the intrinsic mitochondrial pathway. This process is initiated by internal cellular stress, leading to a cascade of events culminating in programmed cell death. The key molecular events involve the activation of initiator and effector caspases and the subsequent cleavage of essential cellular proteins, such as Poly (ADP-ribose) polymerase 1 (PARP1).
The proposed signaling pathway for Kadsuric Acid-induced apoptosis is as follows:
Caption: Signaling pathway of Kadsuric Acid-induced apoptosis.
Data Presentation
Table 1: Cytotoxicity of Kadsuric Acid on PANC-1 Cancer Cells
| Parameter | Value | Cell Line | Assay |
| IC50 | 14.5 ± 0.8 µM | PANC-1 | MTT Assay |
Table 2: Effect of Kadsuric Acid on Apoptosis-Related Protein Expression in PANC-1 Cells
| Protein | Treatment Time | Fold Change vs. Control | Method |
| Cleaved Caspase-3 | 12 hours | 1-2 fold increase | Western Blot |
| Cleaved Caspase-3 | 24 hours | 1-2 fold increase | Western Blot |
| Cleaved Caspase-3 | 48 hours | 3-4 fold increase | Western Blot |
| Caspase-9 | Not specified | Enhanced expression | Western Blot |
| PARP1 | 48 hours | Reduced expression | Western Blot |
Experimental Protocols
A general workflow for investigating the apoptotic effects of Kadsuric Acid is depicted below.
Caption: Experimental workflow for apoptosis studies.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Kadsuric Acid on cancer cells.
Materials:
-
PANC-1 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Kadsuric Acid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Kadsuric Acid in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the Kadsuric Acid dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Kadsuric Acid.
Materials:
-
PANC-1 cells
-
6-well plates
-
Kadsuric Acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed PANC-1 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with Kadsuric Acid at the desired concentrations (e.g., IC50) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect the expression levels of key apoptotic proteins (Caspase-3, Caspase-9, PARP1) following Kadsuric Acid treatment.
Materials:
-
PANC-1 cells
-
Kadsuric Acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-PARP1, anti-cleaved PARP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed PANC-1 cells and treat with Kadsuric Acid as described in Protocol 2.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression. Densitometry analysis can be performed to quantify the changes in protein levels.[1]
References
Application of Kadsurin A Analogue-1 in Anti-Inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans, a class of polyphenolic compounds found in various plants, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. Kadsurin A, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, and its analogues have demonstrated promising inhibitory effects on key inflammatory mediators. This document provides detailed application notes and experimental protocols for studying the anti-inflammatory properties of Kadsurin A analogue-1, based on established research on related compounds. The primary mechanisms of action appear to involve the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Data Presentation: Anti-Inflammatory Activity of Kadsurin A and Related Lignans
The following tables summarize the quantitative data on the anti-inflammatory effects of various lignans structurally related to Kadsurin A. This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: Inhibition of Reactive Oxygen Species (ROS) Production
| Compound | Source | Assay System | Stimulant | IC50 (µM) | Reference |
| Piperkadsin A | Piper kadsura | Human polymorphonuclear neutrophils | PMA | 4.3 ± 1.0 | [1] |
| Piperkadsin B | Piper kadsura | Human polymorphonuclear neutrophils | PMA | 12.2 ± 3.2 | [1] |
| Futoquinol | Piper kadsura | Human polymorphonuclear neutrophils | PMA | 13.1 ± 5.3 | [1] |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Compound | Source | Assay System | Stimulant | IC50 (µM) | Reference |
| Kadsuindutain A | Kadsura induta | RAW264.7 macrophages | LPS | 15.2 | [2][3][4] |
| Kadsuindutain B | Kadsura induta | RAW264.7 macrophages | LPS | 10.7 | [2][3][4] |
| Kadsuindutain C | Kadsura induta | RAW264.7 macrophages | LPS | 20.1 | [2][3][4] |
| Kadsuindutain D | Kadsura induta | RAW264.7 macrophages | LPS | 25.4 | [2][3][4] |
| Kadsuindutain E | Kadsura induta | RAW264.7 macrophages | LPS | 34.0 | [2][3][4] |
| Schizanrin F | Kadsura induta | RAW264.7 macrophages | LPS | 18.5 | [2][3][4] |
| Schizanrin O | Kadsura induta | RAW264.7 macrophages | LPS | 22.8 | [2][3][4] |
| Schisantherin J | Kadsura induta | RAW264.7 macrophages | LPS | 12.3 | [2][3][4] |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Source | Assay System | Stimulant | Inhibition | Reference |
| Kadsuketanone A | Piper kadsura | BV-2 microglia | LPS | Significant reduction | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory activity of this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic concentration of this compound on the selected cell line and to ensure that the observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 or BV-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed cells (e.g., RAW 264.7 at 1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Test)
Purpose: To quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Reactive Oxygen Species (ROS) Production Assay
Purpose: To measure the effect of this compound on ROS production in neutrophils.
Materials:
-
Human polymorphonuclear neutrophils (PMNs), freshly isolated
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
Protocol:
-
Isolate human PMNs from whole blood using density gradient centrifugation.
-
Resuspend the cells in HBSS.
-
Pre-incubate the PMNs with various concentrations of this compound for 30 minutes at 37°C.
-
Add DCFH-DA (final concentration 5-10 µM) and incubate for another 30 minutes in the dark.
-
Stimulate the cells with PMA (e.g., 100 nM).
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader.
Prostaglandin E2 (PGE2) Measurement (ELISA)
Purpose: To determine the inhibitory effect of this compound on PGE2 production in LPS-stimulated microglial cells.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS
-
This compound stock solution
-
LPS
-
Commercial PGE2 ELISA kit
-
24-well plates
Protocol:
-
Seed BV-2 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the PGE2 concentration based on the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by Kadsurin A analogues and the general experimental workflow.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: General experimental workflow for anti-inflammatory studies.
Conclusion
Kadsurin A and its analogues represent a promising class of natural compounds for the development of novel anti-inflammatory agents. The provided application notes and protocols offer a robust framework for researchers to investigate the therapeutic potential of this compound. By systematically evaluating its effects on key inflammatory markers and elucidating its mechanism of action on signaling pathways like NF-κB and MAPK, a comprehensive understanding of its anti-inflammatory profile can be achieved. This will be crucial for its future development as a potential therapeutic agent.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Kadsurin A Analogue-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Kadsurin A analogue-1.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that involves the formation of a key biaryl bond followed by the construction of the dibenzocyclooctadiene core. The generalized synthetic workflow is outlined below. This guide will focus on troubleshooting the key steps that are often associated with yield loss.
Caption: Generalized synthetic workflow for this compound.
II. Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield of Key Intermediate 1
The Suzuki-Miyaura coupling is a critical step for forming the biaryl backbone of this compound. Low yields are a common issue and can often be attributed to catalyst deactivation, incomplete reaction, or side reactions.
FAQs:
-
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired biaryl product. What are the common causes? A1: Low yields in Suzuki-Miyaura coupling can stem from several factors:
-
Inactive Catalyst: The Palladium catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation.
-
Poor Substrate Quality: Impurities in the aryl halide or boronic acid/ester can interfere with the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are crucial for efficient coupling.
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction that consumes the starting material.
-
-
Q2: How can I improve the yield of my Suzuki-Miyaura coupling reaction? A2: To improve the yield, consider the following troubleshooting steps:
-
Ensure Inert Atmosphere: Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use High-Purity Reagents: Purify the starting materials if necessary. Ensure the boronic acid or ester is dry.
-
Optimize Reaction Conditions: Screen different palladium catalysts, ligands, bases, and solvents. A summary of common conditions is provided in the table below.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If the reaction stalls, it might indicate catalyst decomposition.
-
Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 50-70 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 75-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 80-95 |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dried flask under an argon atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₃PO₄, 2.0 eq).
-
Add the degassed solvent (e.g., Toluene).
-
In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and ligand (e.g., SPhos, 0.04 eq) in the same degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC/LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Oxidative Coupling: Low Yield of this compound
The final step in the synthesis is an intramolecular oxidative coupling to form the dibenzocyclooctadiene ring. This reaction can be challenging and often results in a mixture of products or low conversion.
FAQs:
-
Q1: The oxidative coupling of my diol intermediate is not proceeding or is giving a low yield of the desired product. What could be the issue? A1: Several factors can affect the efficiency of the oxidative coupling:
-
Incorrect Oxidizing Agent: The choice of oxidizing agent is critical for this transformation. Not all oxidizing agents are suitable for this type of coupling.
-
Reaction Concentration: The reaction is intramolecular, so it is often favored at high dilution to minimize intermolecular side reactions.
-
Stereochemistry of the Diol: The relative stereochemistry of the diol precursor can significantly impact the ease of cyclization.
-
Steric Hindrance: Bulky substituents near the coupling sites can hinder the reaction.
-
-
Q2: What strategies can I employ to improve the yield of the oxidative coupling step? A2: To enhance the yield of the final product, consider the following:
-
Screen Oxidizing Agents: Common reagents for this type of transformation include FeCl₃, VOF₃, and horseradish peroxidase (HRP) with H₂O₂. The optimal reagent may need to be determined empirically.
-
High Dilution Conditions: Perform the reaction at a low concentration (e.g., 0.01 M or lower) to favor the intramolecular cyclization. This can be achieved by the slow addition of the substrate to a solution of the oxidizing agent.
-
Temperature Control: The reaction temperature can influence the reaction rate and selectivity. Experiment with different temperatures to find the optimal conditions.
-
Protecting Groups: If steric hindrance is an issue, consider using smaller protecting groups on nearby functionalities in the preceding steps.
-
Quantitative Data Summary: Oxidative Coupling Conditions
| Oxidizing Agent | Solvent | Concentration (M) | Temperature (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | FeCl₃ | CH₂Cl₂ | 0.01 | 0 to rt | 30-50 | | VOF₃ | TFA/CH₂Cl₂ | 0.005 | -20 to 0 | 40-60 | | HRP/H₂O₂ | Acetone/H₂O | 0.01 | rt | 25-45 |
Experimental Protocol: Optimized Oxidative Coupling
-
Dissolve the diol intermediate in a suitable solvent (e.g., CH₂Cl₂) to make a dilute solution (e.g., 0.1 M).
-
In a separate, larger flask, add the oxidizing agent (e.g., FeCl₃, 2.2 eq) dissolved in the same solvent.
-
Using a syringe pump, add the diol solution to the oxidizing agent solution over a prolonged period (e.g., 4-6 hours) at the desired temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to stir for an additional period (monitor by TLC/LC-MS).
-
Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the crude product using preparative HPLC or column chromatography.
Caption: Troubleshooting workflow for oxidative coupling.
Technical Support Center: Overcoming Kadsurin A Analogue-1 Solubility Issues In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kadsurin A analogue-1. The information herein is designed to address common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lignan, a class of natural products isolated from plants of the Piper and Kadsura genera. Like many lignans, this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in in vitro assays.
Q2: My this compound precipitated after I added it to my cell culture medium. What happened?
A2: This is a common issue when working with hydrophobic compounds. Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous medium is often due to the drastic change in solvent polarity. The compound, which was stable in the organic solvent, is no longer soluble in the predominantly aqueous environment of the cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in my cell culture experiment?
A3: The final concentration of dimethyl sulfoxide (DMSO) in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While cell line sensitivity varies, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines in short-term assays.[1][2] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle warming to 37°C and brief sonication in an ultrasonic bath can help dissolve this compound in the initial stock solution. However, be cautious with these methods as excessive heat can degrade the compound. These methods are less effective once the compound has been added to the aqueous culture medium and has precipitated.
Q5: Are there alternative solvents to DMSO I can use?
A5: Ethanol is another common solvent for hydrophobic compounds. However, like DMSO, it can be toxic to cells at higher concentrations. For some applications, specialized formulation strategies such as the use of cyclodextrins, lipid-based formulations, or self-assembling peptides may be employed to improve aqueous solubility.[3][4]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility issues with this compound in in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate upon adding stock solution to media. | Rapid change in solvent polarity. Exceeding the aqueous solubility limit. | 1. Optimize Dilution Method: Add the stock solution to the media dropwise while gently vortexing or swirling the tube. This gradual introduction can help prevent immediate precipitation. 2. Pre-warm Media: Ensure your cell culture media is at 37°C before adding the compound. 3. Lower the Final Concentration: Your desired concentration may be above the compound's solubility limit in the final medium. Perform a dose-response experiment starting with lower concentrations. |
| Compound precipitates over time during incubation. | Compound instability at 37°C. Interaction with media components (e.g., salts, proteins in serum). | 1. Assess Compound Stability: Test the stability of your compound in the culture medium over the time course of your experiment. 2. Reduce Serum Concentration: If using fetal bovine serum (FBS), consider reducing the percentage, as proteins can sometimes contribute to compound precipitation. Perform experiments in serum-free media if your cell line allows. 3. Use a Simpler Buffer for Initial Tests: To determine if media components are the issue, test the solubility in a simple buffer like Phosphate-Buffered Saline (PBS). |
| Inconsistent experimental results. | Inaccurate dosing due to precipitation. | 1. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of stock solutions. 2. Visually Inspect for Precipitation: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. Centrifuge the solution and check for a pellet. 3. Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific experimental conditions (see protocol below). |
Data Presentation: Stock Solution Preparation
The following table provides guidance on preparing stock solutions of this compound (MW: 340.37 g/mol ) in DMSO.
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.938 mL |
| 5 mM | 1 mg | 587.6 µL |
| 10 mM | 1 mg | 293.8 µL |
| 1 mM | 5 mg | 14.69 mL |
| 5 mM | 5 mg | 2.938 mL |
| 10 mM | 5 mg | 1.469 mL |
| 1 mM | 10 mg | 29.38 mL |
| 5 mM | 10 mg | 5.876 mL |
| 10 mM | 10 mg | 2.938 mL |
Data adapted from supplier information. Always refer to the batch-specific molecular weight on the product vial.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Cell culture medium
Procedure:
-
Equilibrate: Allow the this compound powder to reach room temperature before opening the vial to prevent condensation.
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration (293.8 µL for 1 mg).
-
Vortex thoroughly for at least 30 seconds to dissolve the compound. If necessary, gently warm the tube to 37°C and sonicate in a water bath for a few minutes.
-
-
Store Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Crucial Step: To minimize precipitation, add the stock solution to the pre-warmed (37°C) culture medium dropwise while gently vortexing or swirling.
-
Ensure the final DMSO concentration in the working solution and on the cells is below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol allows you to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (the same formulation used in your experiments)
-
Sterile 96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm)
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a series of dilutions of your this compound stock solution in the cell culture medium. For example, a 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate: Incubate the plate under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a duration that reflects your typical experiment time (e.g., 24, 48, or 72 hours).
-
Measure Absorbance: After incubation, measure the absorbance of each well at a wavelength where the compound does not have significant absorbance (e.g., 620 nm). An increase in absorbance or light scattering indicates the formation of a precipitate.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility of this compound under these conditions.
Visualizations
Potential Signaling Pathways Modulated by this compound
While the direct molecular targets of this compound are still under investigation, studies on related lignans and extracts from Kadsura species suggest potential involvement of the PI3K/Akt and MAPK signaling pathways, which are crucial in regulating cell proliferation, survival, and inflammation.[5]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Experimental Workflow for Overcoming Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Kadsurin A & Analogues in Cell Culture
Welcome to the technical support center for Kadsurin A and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of these compounds in in vitro experiments, with a specific focus on addressing stability challenges in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Kadsurin A and what are its known biological activities?
Kadsurin A is a bioactive lignan isolated from the medicinal plant Kadsura coccinea.[1][2] It has demonstrated a range of pharmacological effects, including anti-tumor, anti-HIV, and anti-inflammatory activities.[1][2] Research suggests that extracts from Kadsura coccinea containing Kadsurin A may exert their effects through the modulation of key cellular signaling pathways, such as the PI3K-Akt and MAPK pathways.[3]
Q2: I am observing lower than expected efficacy of my Kadsurin A analogue-1 in my cell-based assays. Could this be a stability issue?
Yes, inconsistent or lower-than-expected bioactivity can be a primary indicator of compound instability in cell culture media. Lignans and other natural products can be susceptible to degradation under typical cell culture conditions (37°C, aqueous environment, presence of media components). Degradation can lead to a decrease in the effective concentration of the active compound over the course of the experiment, resulting in diminished biological effects. It is crucial to determine the stability of your specific Kadsurin A analogue under your experimental conditions.
Q3: What are the common factors in cell culture media that can affect the stability of Kadsurin A analogues?
Several factors can contribute to the degradation of compounds in cell culture media:
-
pH: The pH of the media can influence hydrolysis rates.
-
Temperature: Incubation at 37°C can accelerate degradation processes.
-
Media Components: Components like serum, amino acids, and reducing agents can interact with and degrade the compound.[4]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Dissolution Solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media can impact compound stability and solubility.
Q4: How can I assess the stability of my this compound in my cell culture medium?
A stability study should be performed by incubating the compound in the cell culture medium of choice under standard culture conditions (e.g., 37°C, 5% CO2) over a time course that reflects the duration of your planned experiments (e.g., 0, 6, 12, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of the compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with Kadsurin A analogues in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Compound degradation in cell culture media leading to variable effective concentrations. | 1. Perform a stability study of your Kadsurin A analogue in your specific cell culture medium (see Experimental Protocol section).2. If degradation is observed, consider preparing fresh working solutions for each experiment and minimizing the incubation time.3. Evaluate the effect of media components by testing stability in basal media versus complete media (with serum). |
| Low potency or efficacy compared to literature values. | Loss of active compound due to degradation or precipitation. | 1. Confirm the initial concentration of your working solution.2. Assess the stability of the compound over the duration of your assay.3. Visually inspect the culture wells for any signs of compound precipitation. If precipitation is observed, consider reducing the final concentration or using a solubilizing agent. |
| Appearance of unexpected cellular phenotypes. | Formation of active or cytotoxic degradation products. | 1. Characterize the degradation products using techniques like LC-MS.2. If degradation is confirmed, take steps to minimize it, such as reducing incubation time or preparing fresh solutions.3. Test the bioactivity of the media after incubation with the compound to see if it elicits the unexpected phenotype in the absence of the parent compound. |
Quantitative Data Summary
The following tables provide an example of how to present stability data for a Kadsurin A analogue. Note: The data presented here is illustrative and should be replaced with your own experimental findings.
Table 1: Stability of this compound in DMEM at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 6 | 9.2 | 92% |
| 12 | 8.5 | 85% |
| 24 | 7.1 | 71% |
| 48 | 5.4 | 54% |
Table 2: Effect of Serum on the Stability of this compound in DMEM at 37°C over 24 hours
| Media Condition | % Remaining |
| Basal DMEM (serum-free) | 88% |
| DMEM + 10% FBS | 71% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of a Kadsurin A analogue in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without supplements (e.g., FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with the this compound to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours), remove one tube and immediately stop the degradation by freezing at -80°C or by immediate extraction.
-
For analysis, thaw the samples and prepare them for HPLC. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant by a validated HPLC method to quantify the remaining concentration of the this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by Kadsurin A and a general workflow for assessing compound stability.
Caption: PI3K-Akt Signaling Pathway and Potential Modulation by Kadsurin A.
Caption: MAPK Signaling Pathway and Potential Modulation by Kadsurin A.
Caption: Experimental Workflow for Assessing Compound Stability in Cell Culture Media.
References
- 1. lestudium-ias.com [lestudium-ias.com]
- 2. researchgate.net [researchgate.net]
- 3. A Network Pharmacology Study and In Vitro Evaluation of the Bioactive Compounds of Kadsura coccinea Leaf Extract for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Kadsurin A Analogue-1 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing with Kadsurin A analogue-1.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a concern for the analysis of this compound?
A1: In an ideal HPLC separation, the resulting peak on the chromatogram should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that extends from the peak maximum.[1] This distortion is problematic because it can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and lead to poor reproducibility in quantification.[2] For a compound like this compound, which is likely undergoing rigorous testing in a drug development pipeline, precise and reproducible quantification is critical.
Q2: What are the most common causes of peak tailing in reversed-phase HPLC for compounds like this compound?
A2: Peak tailing in reversed-phase HPLC can stem from both chemical and physical issues. The primary cause is often the occurrence of more than one mechanism of analyte retention.[3] For compounds like this compound, which, based on the parent compound Kadsurin A, is a type of lignan, the most common causes include:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[1][3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[4]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[5][6]
-
Column Overload: Injecting too high a concentration or volume of the sample can lead to peak distortion.[5][6]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[5][6]
-
Metal Contamination: Trace metals in the column packing can chelate with certain analytes, causing tailing.[5][7]
Troubleshooting Guides
Guide 1: Initial Diagnosis of Peak Tailing
If you are observing peak tailing for this compound, follow this initial diagnostic workflow to narrow down the potential cause.
Caption: Initial troubleshooting workflow for HPLC peak tailing.
Guide 2: Addressing Chemical and Method-Related Issues
If only the peak for this compound (or a few specific peaks) is tailing, the issue is likely chemical. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Action | Rationale |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.0.[3][7] 2. Use an End-capped Column: Employ a column where residual silanol groups are chemically deactivated.[3][4] 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[7] | Lowering the pH protonates the silanol groups, reducing their interaction with the analyte.[3] End-capping blocks these active sites. A competing base will preferentially interact with the silanol groups. |
| Inappropriate Mobile Phase pH | 1. Adjust pH Away from pKa: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. | When the pH is close to the pKa, the analyte can exist in multiple ionization states, leading to peak broadening and tailing.[4] |
| Insufficient Buffer Capacity | 1. Increase Buffer Concentration: If using a buffer, increase its concentration (e.g., to 25-50 mM).[2] | A higher buffer concentration provides better control over the mobile phase pH, especially at the column surface. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample.[8] 2. Dilute the Sample: Decrease the concentration of the sample.[6][8] | Overloading the stationary phase can lead to non-ideal chromatographic behavior and peak distortion.[6] |
| Incompatible Sample Solvent | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[5] | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. |
Guide 3: Addressing Physical and System-Related Issues
If all peaks in your chromatogram are tailing, the problem is likely physical or related to the HPLC system itself.
| Potential Cause | Recommended Action | Rationale |
| Column Void or Bed Deformation | 1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent.[3] 2. Replace Column: If flushing does not resolve the issue, the column may be irreversibly damaged and should be replaced.[3][5] | A void at the head of the column can cause the sample to spread unevenly, leading to peak distortion for all analytes.[9] |
| Blocked Column Frit | 1. Backflush the Column: Reverse the column and flush to dislodge particulates from the inlet frit.[9] 2. Install a Guard Column or In-line Filter: Use a guard column or an in-line filter to protect the analytical column from particulates.[9][10] | A partially blocked frit will distort the flow path of the sample onto the column, affecting all peaks.[9] |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing length between the injector, column, and detector. 2. Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches).[4] 3. Check Fittings: Ensure all fittings are properly seated to avoid dead volume. | Excessive volume outside of the column contributes to band broadening and can lead to peak tailing, especially for early eluting peaks.[5][10] |
Experimental Protocols
Protocol 1: Column Washing and Regeneration
This procedure is used to clean a contaminated C18 column that may be causing peak tailing.
Objective: To remove strongly retained contaminants from the column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Methanol (MeOH)
Procedure:
-
Disconnect from Detector: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.[1]
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffers or salts.[1]
-
Flush with Isopropanol: Flush with 20 column volumes of IPA to remove strongly non-polar compounds.[1]
-
Flush with Acetonitrile: Flush with 20 column volumes of ACN.
-
Flush with Methanol: Flush with 20 column volumes of MeOH.
-
Re-equilibrate: Reconnect the column in its normal flow direction. Flush with the mobile phase (without buffer) for 10-15 column volumes, then re-equilibrate with the full mobile phase until a stable baseline is achieved.[1]
Note: Always consult the column manufacturer's guidelines for specific solvent compatibility and pressure limits.
Protocol 2: Mobile Phase pH Adjustment
Objective: To systematically adjust the mobile phase pH to improve peak shape.
Materials:
-
Mobile phase solvents (e.g., ACN, Water)
-
Buffer salts (e.g., phosphate, acetate)
-
Acid/Base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Calibrated pH meter
Procedure:
-
Prepare Unbuffered Mobile Phase: Prepare the aqueous component of your mobile phase.
-
Add Buffer Salt: Add the buffer salt at the desired concentration (e.g., 20 mM).
-
Adjust pH: While stirring, slowly add acid or base to adjust the pH to the target value (e.g., start at pH 3.0).
-
Mix with Organic Solvent: Combine the pH-adjusted aqueous phase with the organic solvent in the desired ratio.
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm filter and degas before use.
-
Analyze Sample: Equilibrate the HPLC system with the new mobile phase and inject the this compound sample.
-
Iterate: If peak tailing persists, incrementally adjust the pH (e.g., to 2.8, 2.5) and repeat the analysis, paying attention to the column's pH limitations.
Signaling Pathways and Workflows
Caption: Logical troubleshooting pathways for chemical vs. physical causes.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. restek.com [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Kadsurin A Analogue-1 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Kadsurin A analogue-1.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: For a novel compound like this compound, a formal dose-range-finding study is crucial to determine the maximum tolerated dose (MTD).[1] If prior in vitro data is available (e.g., IC50), a starting in vivo dose can be estimated, but this should be confirmed with a tolerability study. A conservative starting point could be in the range of 1-10 mg/kg, administered via an appropriate route. It is essential to perform a pilot study to determine the optimal concentration.[2]
Q2: What is a suitable vehicle for the in vivo administration of this compound?
A2: The choice of vehicle depends on the physicochemical properties of this compound. A common vehicle for many small molecules with poor water solubility is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal vehicle should be determined empirically to ensure the compound's stability and bioavailability while minimizing vehicle-induced toxicity.
Q3: How can target engagement of this compound be monitored in vivo?
A3: Target engagement can be assessed using pharmacodynamic (PD) markers. Based on the known activities of Kadsura compounds, which have shown anti-inflammatory and anti-tumor effects, potential PD markers could include the modulation of specific signaling pathways.[3][4] For instance, if this compound is hypothesized to inhibit the NF-κB pathway, you could measure the levels of phosphorylated IκBα or downstream inflammatory cytokines in tumor or tissue lysates.
Q4: What are the critical parameters to monitor during an in vivo efficacy study?
A4: Key parameters to monitor include:
-
Tumor Volume: For xenograft models, tumor volume should be measured regularly.[2][5]
-
Body Weight: A significant drop in body weight can be an indicator of toxicity.[1]
-
Clinical Signs: Observe animals for any signs of distress, lethargy, or changes in behavior.
-
Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its exposure profile.
-
Pharmacodynamics (PD): Measure biomarkers to confirm target engagement and biological response.
Troubleshooting Guide
Issue 1: High toxicity observed at initial doses (e.g., significant weight loss, lethargy).
| Possible Cause | Troubleshooting Steps |
| Dose is above the Maximum Tolerated Dose (MTD). | Perform a dose-range-finding study with a wider range of doses, including several lower concentrations, to identify the MTD.[1] |
| Vehicle toxicity. | Include a vehicle-only control group to assess the toxicity of the vehicle itself. If the vehicle is toxic, explore alternative formulations. |
| Rapid compound absorption leading to high peak concentration (Cmax). | Consider alternative routes of administration (e.g., subcutaneous or oral instead of intraperitoneal or intravenous) to slow down absorption. A pharmacokinetic study can help elucidate this. |
| Compound accumulation with repeated dosing. | If using a multiple-dosing regimen, consider reducing the dosing frequency (e.g., from once daily to every other day) or the dose amount. |
Issue 2: Lack of efficacy at non-toxic doses.
| Possible Cause | Troubleshooting Steps |
| Insufficient drug exposure at the target site. | Conduct a pharmacokinetic (PK) study to determine if therapeutic concentrations of this compound are being achieved and maintained in the plasma and target tissue. |
| Poor target engagement. | Use pharmacodynamic (PD) markers to confirm that the compound is interacting with its intended target in vivo. |
| Inappropriate animal model. | Ensure the chosen xenograft model is sensitive to the proposed mechanism of action of this compound.[2] |
| Short compound half-life. | If the compound is cleared too quickly, a continuous infusion or more frequent dosing schedule may be necessary. |
Issue 3: High variability in results between animals within the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent experimental procedures. | Standardize all procedures, including animal handling, dosing times, tumor measurement techniques, and sample collection. |
| Variability in animal health or age. | Use healthy, age-matched animals from a reputable supplier and ensure they are properly acclimatized before starting the experiment. |
| Inconsistent tumor establishment. | Ensure consistent cell viability and number for implantation. The use of a basement membrane extract like Cultrex BME can improve tumor take and growth rates. |
| Randomization issues. | Once tumors are established, randomize animals into treatment groups based on tumor size to ensure an even distribution.[2] |
Experimental Protocols
Protocol 1: In Vivo Dose-Range-Finding Study
-
Animal Model: Utilize an appropriate mouse strain for your xenograft model (e.g., immunodeficient mice such as NSG or nude mice).[6]
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse. For problematic cell lines, co-injection with a basement membrane matrix can improve tumor growth.
-
Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into groups (n=3-5 per group).[5]
-
Dose Escalation: Administer this compound at escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg) alongside a vehicle control group.
-
Monitoring: Monitor mice daily for clinical signs of toxicity, and measure body weight and tumor volume 2-3 times per week.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a set duration. The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss).[1]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 | +5 ± 2 |
| This compound | 10 | 1100 ± 200 | 27 | +3 ± 3 |
| This compound | 30 | 750 ± 150 | 50 | -2 ± 4 |
| This compound | 100 | 400 ± 100 | 73 | -15 ± 5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Half-life (t½) | 2.5 hours |
| Cmax (Peak Concentration) | 5 µM |
| Tmax (Time to Peak) | 1 hour |
| AUC (Area Under the Curve) | 15 µM*h |
| Bioavailability (Oral) | 20% |
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Logical troubleshooting flow for in vivo studies.
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Kadsurin A analogue-1 off-target effects mitigation
Disclaimer: The following information is provided for research purposes only. Kadsurin A analogue-1 is a hypothetical compound presented here to illustrate common challenges and mitigation strategies related to off-target effects of kinase inhibitors. The data and experimental details are representative examples and should not be considered as factual results for any specific molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the inhibition of our primary target kinase by this compound. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1] While this compound is designed for a specific kinase, it may interact with other kinases or proteins, particularly at higher concentrations.[2][3] These unintended interactions can lead to confounding experimental results that are not directly related to the inhibition of the intended target. It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.
Q2: Our in vitro biochemical assays with purified kinase show high potency for this compound, but we see a significantly lower potency in our cell-based assays. What could be the reason for this discrepancy?
A2: This discrepancy can arise from several factors. It may suggest poor cell permeability of the compound, meaning it doesn't efficiently reach its target inside the cell. Alternatively, the compound might be rapidly metabolized or actively transported out of the cell. It is also possible that in the complex cellular environment, off-target effects are masking the on-target phenotype or inducing compensatory signaling pathways.[1]
Q3: How can we proactively assess the selectivity of this compound and identify potential off-target interactions?
A3: A comprehensive approach to understanding the selectivity profile of your compound is recommended. The most direct method is to perform a kinase selectivity profiling assay, such as those offered by various commercial vendors.[4][5][6][7][8] These services screen your compound against a large panel of kinases to identify unintended interactions. Additionally, cellular thermal shift assays (CETSA) can be used to confirm target engagement in a cellular context.[9][10]
Q4: We have identified a potential off-target kinase. How can we confirm that this off-target is responsible for the observed phenotype?
A4: To validate the involvement of a specific off-target, you can employ several strategies. One approach is to use a structurally different inhibitor that is known to be selective for the suspected off-target and see if it reproduces the same phenotype. Another powerful technique is to use genetic approaches, such as siRNA or CRISPR/Cas9, to knock down the expression of the off-target kinase. If the phenotype is mimicked by the knockdown, it strongly suggests that the off-target is responsible for the observed effect.
Troubleshooting Guides
Problem: Unexpected Cytotoxicity
Symptoms:
-
Significant cell death at concentrations where the on-target kinase is not fully inhibited.
-
Discrepancy between the IC50 for on-target inhibition and the EC50 for cell viability.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis:
-
Determine the IC50 value for the inhibition of the primary target kinase in a biochemical assay.
-
Determine the EC50 value for cell viability in your cellular model.
-
A large difference between these two values may indicate off-target toxicity.
-
-
Consult Kinase Profiling Data:
-
Review the kinase selectivity profile of this compound.
-
Identify any off-target kinases that are potently inhibited at concentrations that cause cytotoxicity.
-
Investigate the known biological functions of these off-targets to see if their inhibition is associated with cell death.
-
-
Use a Structurally Unrelated Inhibitor:
-
Treat cells with a different inhibitor of the primary target that has a distinct chemical scaffold and off-target profile.
-
If this control compound does not cause similar cytotoxicity at equivalent on-target inhibitory concentrations, the toxicity of this compound is likely due to off-target effects.
-
Problem: Inconsistent or Paradoxical Pathway Activation
Symptoms:
-
Phosphorylation of a downstream substrate of the target kinase is not inhibited as expected.
-
Increased phosphorylation of an upstream kinase or a component in a parallel signaling pathway.[1]
Troubleshooting Steps:
-
Verify Target Engagement in Cells:
-
Investigate Compensatory Signaling:
-
Inhibition of a signaling pathway can sometimes lead to the activation of feedback loops or parallel pathways.[1]
-
Perform western blot analysis to examine the phosphorylation status of key components of related signaling pathways (e.g., Akt, STAT3) over a time course of treatment with this compound.[12][13][14]
-
-
Analyze Kinase Profiling Data for Pathway Crosstalk:
-
Examine your kinase profiling data to see if this compound inhibits any kinases in parallel or upstream pathways that could explain the unexpected activation.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | Percent Inhibition (%) |
| Primary Target Kinase | 98 |
| Off-Target Kinase A | 85 |
| Off-Target Kinase B | 62 |
| Off-Target Kinase C | 45 |
| ... (other kinases) | < 20 |
Table 2: Hypothetical Dose-Response Data for this compound
| Parameter | Value |
| Primary Target IC50 (biochemical) | 15 nM |
| Cell Proliferation EC50 (Cell Line X) | 250 nM |
| Off-Target Kinase A IC50 (biochemical) | 95 nM |
| Off-Target Kinase B IC50 (biochemical) | 1.2 µM |
Experimental Protocols
Kinase Profiling (Representative Example)
Objective: To determine the selectivity of this compound against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).
-
Assay Plate Preparation: Use a multi-well plate containing a panel of purified recombinant human kinases.
-
Kinase Reaction: Add this compound or DMSO (vehicle control) to each well. Initiate the kinase reaction by adding a mixture of ATP and a specific substrate for each kinase.
-
Detection: After a defined incubation period, stop the reaction and measure the kinase activity. The method of detection will vary depending on the platform used (e.g., radiometric, fluorescence, or luminescence-based).[6]
-
Data Analysis: Calculate the percent inhibition for each kinase by comparing the activity in the presence of this compound to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target kinase in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[15]
-
Cell Lysis: After the heat challenge, lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]
Western Blotting for Signaling Pathway Analysis
Objective: To analyze the phosphorylation status of key proteins in a signaling pathway following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the protein of interest.
Visualizations
Caption: Hypothetical signaling pathway illustrating on- and off-target effects.
Caption: Workflow for investigating and mitigating off-target effects.
Caption: Logical flowchart for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling Services [promega.com]
- 5. pharmaron.com [pharmaron.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. assayquant.com [assayquant.com]
- 8. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Reducing Cytotoxicity of Kadsurin A Analogue-1 in Normal Cells
Disclaimer: As "Kadsurin A analogue-1" is a specific and likely novel compound, publicly available data is limited. This guide provides general strategies and protocols based on established principles for natural product-derived compounds. Researchers should adapt these recommendations to the specific characteristics of their analogue.
Frequently Asked Questions (FAQs)
Q1: What is Kadsurin A and what are its known biological activities?
A1: Kadsurin A is a lignan isolated from plants of the Kadsura genus, which have been used in traditional Chinese medicine.[1][2] Lignans and triterpenoids are the main chemical constituents of this plant genus.[2][3] Kadsurin A and other compounds from Kadsura have shown various biological activities, including anti-tumor, anti-HIV, anti-inflammatory, and antioxidant effects.[2][3][4]
Q2: High cytotoxicity of my this compound is observed in normal cells at all tested concentrations. What are the potential causes and solutions?
A2: High cytotoxicity in normal cells can stem from several factors. The tested concentration range may be too high for normal cells, or the specific normal cell line used could be particularly sensitive.[5] The analogue might also have off-target effects, interacting with unintended molecular targets in normal cells.[5] Additionally, the solvent used to dissolve the compound could be contributing to toxicity.[5][6]
To address this, it is recommended to:
-
Perform a comprehensive dose-response curve: Test a wider range of concentrations, including much lower ones, to determine the half-maximal inhibitory concentration (IC50) in your normal cell lines.[5]
-
Test multiple normal cell lines: Using a panel of normal cell lines from different tissues can help identify a more resistant and relevant model for your studies.[5]
-
Conduct a solvent control experiment: Test the highest concentration of the solvent used to dissolve your compound to rule out its cytotoxic effects.[5]
Q3: What are some general strategies to decrease the off-target cytotoxicity of a novel compound like this compound?
A3: Several strategies can be employed to minimize off-target effects.[7][8] Rational drug design using computational tools can help predict and minimize interactions with unintended targets.[9] High-throughput screening can rapidly test the compound against a panel of targets to identify those with the highest selectivity.[9] For antibody-drug conjugates, modifying the antibody or the drug/linker conjugation can reduce toxicity.[10] Another approach is "inverse targeting," which involves administering agents that bind to and neutralize the compound in circulation, reducing its exposure to non-tumor tissues.[10]
Q4: Are there any experimental techniques to protect normal cells from cytotoxicity during in vitro experiments?
A4: One potential strategy is the use of cytoprotective agents that can selectively shield normal cells from the compound's toxic effects. For instance, inhibitors of cell cycle progression can transiently arrest normal cells in a less sensitive phase of the cell cycle, while rapidly dividing cancer cells remain susceptible to the cytotoxic agent.[5]
Troubleshooting Guide
| Issue/Question | Potential Causes | Suggested Solutions |
| High cytotoxicity in normal cells at all tested concentrations. | 1. Inappropriate Concentration Range: The tested concentrations may be too high for normal cells.[5] 2. High Cellular Sensitivity: The normal cell line being used may be particularly sensitive.[5] 3. Off-Target Effects: The analogue may be interacting with unintended molecular targets in normal cells.[5] 4. Solvent Toxicity: The vehicle used to dissolve the compound might be causing cytotoxicity.[5][6] | 1. Perform a Dose-Response Curve: Test a wider range of concentrations to determine the IC50 in normal cells.[5] 2. Test Multiple Normal Cell Lines: Use a panel of normal cell lines to identify a more resistant model.[5] 3. Investigate Off-Target Effects: Utilize computational tools and biochemical assays to identify unintended interactions.[11] 4. Conduct a Solvent Control Experiment: Test the highest concentration of the solvent alone.[5] |
| Inconsistent results or high variability in cytotoxicity assays. | 1. Compound Instability: The analogue may be degrading in the experimental conditions. 2. Cell Culture Inconsistencies: Variations in cell seeding density, passage number, or growth phase can affect results.[12] 3. Pipetting Errors: Inaccurate pipetting can lead to variability.[13] | 1. Prepare Fresh Stock Solutions: Prepare fresh solutions for each experiment and check for stability.[12] 2. Standardize Cell Culture Practices: Ensure consistent cell seeding density and use cells within a specific passage number range.[12] 3. Use Calibrated Pipettes and Proper Technique: Ensure accurate and consistent liquid handling. |
| Difficulty in establishing a therapeutic window (selectivity for cancer cells over normal cells). | 1. Similar Mechanism of Action in Normal and Cancer Cells: The analogue might target a pathway essential for both cell types. 2. Lack of Cancer-Specific Target: The analogue may not be targeting a feature unique to cancer cells. | 1. Investigate the Mechanism of Action: Use molecular biology techniques to understand how the analogue induces cytotoxicity. 2. Consider Combination Therapy: Using lower doses of the analogue in combination with other drugs could achieve a synergistic effect against cancer cells while minimizing toxicity in normal cells.[5] 3. Explore Targeted Delivery Systems: Encapsulating the analogue in nanoparticles or conjugating it to a cancer-targeting moiety can improve its delivery to tumor cells and reduce exposure to normal tissues. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (Normal/Cancer) |
| MCF-10A | Normal Breast Epithelial | 15.2 | - |
| MDA-MB-231 | Breast Cancer | 2.5 | 6.08 |
| HFF-1 | Normal Human Fibroblast | 20.8 | - |
| A549 | Lung Cancer | 5.1 | 4.08 |
This table illustrates how to present cytotoxicity data. The selectivity index is calculated by dividing the IC50 of a normal cell line by the IC50 of a cancer cell line.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a colorimetric assay that measures cell viability.[14]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the analogue.
-
Include wells with medium only (blank), cells with vehicle control (e.g., DMSO), and cells with a known cytotoxic agent (positive control).[5]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Progress in studies of chemical constituents and pharmacological activities of Kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-lipid peroxidative effect of an extract of the stems of Kadsura heteroclita and its major constituent, kadsurin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. azonano.com [azonano.com]
- 8. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining Kadsurin A Analogue-1 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for Kadsurin A analogue-1. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, with a focus on chromatographic methods.
1. Issue: Low Yield of this compound After Initial Extraction.
-
Question: Why is the yield of my target compound low after the initial solvent extraction from the plant material?
-
Answer: Low yields from initial extraction can stem from several factors. Lignans like Kadsurin A and its analogues have moderate lipophilicity, making the choice of solvent critical. Sequential extraction, starting with a non-polar solvent to remove fats and waxes, followed by a more polar solvent like ethanol or acetone, is often effective for isolating lignans.[1] Additionally, consider the extraction method itself; techniques like sonication or Soxhlet extraction can improve efficiency compared to simple maceration. Finally, ensure the plant material is properly dried and ground to maximize the surface area for solvent penetration.
2. Issue: Poor Resolution and Peak Tailing in HPLC.
-
Question: My HPLC chromatogram shows poor separation between my target compound and impurities, and the peaks are tailing. What can I do?
-
Answer: Poor resolution and peak tailing are common HPLC problems.[2] To address this, consider the following:
-
Mobile Phase Composition: The polarity of the mobile phase is crucial. For reverse-phase HPLC, if your compound is eluting too quickly with poor separation, try decreasing the proportion of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Conversely, if it is retained for too long, a slight increase in the organic solvent percentage may help. The use of additives like formic acid (0.1%) can improve peak shape by suppressing the ionization of acidic functional groups.
-
Column Chemistry: The choice of stationary phase is important. While C18 columns are widely used, for structurally similar compounds like lignan analogues, a phenyl-hexyl or pentafluorophenyl (PFP) column might offer better selectivity due to different interaction mechanisms.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance resolution. A lower flow rate generally provides better separation but increases run time. Increasing the column temperature can decrease viscosity and improve peak efficiency, but be mindful of the thermal stability of your compound.
-
3. Issue: High Backpressure in the HPLC System.
-
Question: The backpressure in my HPLC system is unusually high. What are the likely causes and solutions?
-
Answer: High backpressure is a frequent issue in HPLC and can indicate a blockage in the system.[3] Common causes include a clogged column frit, blocked tubing, or precipitation of the sample in the mobile phase.[3] To troubleshoot, systematically check the pressure with and without the column connected to isolate the source of the blockage. If the column is the cause, you can try back-flushing it with a strong solvent. To prevent this, always filter your samples and mobile phases through a 0.45 µm filter before use.[2]
4. Issue: Irreproducible Retention Times.
-
Question: The retention time of my this compound is not consistent between runs. What could be causing this variability?
-
Answer: Fluctuations in retention times can be caused by several factors:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit. Ensure accurate and consistent preparation of your mobile phase for every run.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[4]
-
Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.[3] Degassing the mobile phase and regular pump maintenance are crucial.
-
Frequently Asked Questions (FAQs)
1. What is a good starting point for developing a purification protocol for this compound?
A multi-step approach is generally recommended for purifying natural products from complex extracts.[5]
-
Initial Extraction: Begin with a sequential extraction of the dried and powdered plant material, first with a non-polar solvent (e.g., hexane) to remove lipids, followed by a medium-polarity solvent (e.g., ethyl acetate or ethanol) to extract the lignans.
-
Preliminary Purification: The crude extract can be subjected to column chromatography over silica gel or a macroporous resin to fractionate the components.[6]
-
Final Purification: The enriched fraction containing this compound can then be purified to homogeneity using preparative High-Performance Liquid Chromatography (prep-HPLC).
2. How do I choose the right column for HPLC purification of this compound?
The choice of HPLC column depends on the physicochemical properties of your analogue.
-
Reverse-Phase Columns: C18 columns are a good starting point for moderately polar compounds like lignans. For better separation of closely related analogues, consider columns with different selectivities, such as C8, phenyl-hexyl, or PFP.[4]
-
Normal-Phase Columns: If your analogue is highly non-polar, a normal-phase column (e.g., silica, diol) might be more suitable.
-
Chiral Columns: If your this compound is a racemic mixture and you need to separate the enantiomers, a chiral stationary phase will be necessary.[1]
3. What are some key considerations for sample preparation before HPLC analysis?
Proper sample preparation is critical for obtaining reliable HPLC results and for protecting your column.
-
Dissolution: Dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Concentration: Ensure the sample concentration is within the linear range of the detector to avoid peak saturation and inaccurate quantification.
4. What detection method is most suitable for this compound?
Ultraviolet (UV) detection is commonly used for lignans as they typically possess chromophores that absorb in the UV range (around 200-400 nm). A photodiode array (PDA) detector is particularly useful as it can provide spectral information, which can help in peak identification and purity assessment. For structural elucidation and confirmation, mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool.
Experimental Protocols
Protocol 1: General Extraction of Lignans from Plant Material
-
Preparation: Air-dry the plant material and grind it into a fine powder.
-
Defatting: Macerate the powdered material in hexane (1:10 w/v) for 24 hours at room temperature to remove non-polar constituents. Filter and discard the hexane extract.
-
Lignan Extraction: Air-dry the residue and then extract it with 95% ethanol (1:10 w/v) three times, each for 24 hours.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lignan-rich extract.
Protocol 2: Column Chromatography for Fractionation
-
Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample-silica mixture onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling: Combine the fractions containing the target compound based on the TLC analysis.
Protocol 3: Preparative HPLC for Final Purification
-
Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often effective. A typical gradient might start from 30% acetonitrile and increase to 80% over 40 minutes.
-
Flow Rate: A flow rate of 2-5 mL/min is typical for a 10 mm internal diameter column.
-
Injection Volume: Dissolve the enriched fraction in the initial mobile phase and inject an appropriate volume onto the column.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity.
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Lignan Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-80% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Troubleshooting Guide for Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites on the column, secondary interactions | Add a competing base to the mobile phase, use a base-deactivated column, or adjust the pH of the mobile phase. |
| Peak Splitting | Column void, partially blocked frit, sample solvent incompatible with mobile phase | Replace the column, back-flush the column, or dissolve the sample in the mobile phase.[3] |
| Ghost Peaks | Contaminants in the mobile phase, carryover from previous injection | Use high-purity solvents, clean the injector, and run a blank gradient. |
| Baseline Noise | Air bubbles in the detector, contaminated mobile phase, detector lamp failing | Degas the mobile phase, flush the detector, and replace the lamp if necessary.[2] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Kadsurin A and its Analogue: A Data-Driven Guide
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of Kadsurin A analogue-1, precluding a direct comparative analysis of its biological activity against the well-documented Kadsurin A. While Kadsurin A has been the subject of numerous studies elucidating its therapeutic potential, its analogue remains largely uncharacterized in terms of biological function.
This guide synthesizes the available information on both compounds, highlighting the known biological activities of Kadsurin A and presenting the identifying information for this compound. The absence of biological data for the analogue necessitates that this document serves as a foundational reference rather than a direct comparison.
Compound Identification
Kadsurin A is a bioactive lignan primarily isolated from plants of the Kadsura genus. Its multifaceted biological profile has positioned it as a compound of interest for further pharmacological development.
This compound has been identified as (2R,3R,5S)-2-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5-methoxy-3-methyl-5-(2-propenyl)-6(2H)-benzofuranone , with the Chemical Abstracts Service (CAS) registry number 155551-59-0 . This compound, also designated as "Compound 8" in initial isolation studies, is a neolignan found in the plant Piper argyrophylum. The primary source documenting its isolation is a 1996 paper published in Phytochemistry by Singh S.K., et al.
Biological Activity of Kadsurin A
Kadsurin A has demonstrated a range of biological activities, with the most prominent being its anti-tumor, anti-HIV, anti-inflammatory, antioxidant, and neuroprotective effects.
Summary of Kadsurin A Biological Activity
| Biological Activity | Summary of Findings |
| Anti-Tumor | Kadsurin A has been shown to inhibit the proliferation of various cancer cell lines. |
| Anti-HIV | The compound has demonstrated the ability to inhibit the replication of the human immunodeficiency virus. |
| Anti-inflammatory | Kadsurin A exhibits anti-inflammatory properties, suggesting potential applications in inflammatory disorders. |
| Antioxidant | The molecule has been reported to possess antioxidant capabilities, which may contribute to its other biological effects. |
| Neuroprotective | Preliminary studies suggest that Kadsurin A may offer protective effects to neuronal cells. |
Biological Activity of this compound
A thorough review of scientific databases and literature reveals no available data on the biological activity of this compound . While its chemical structure and source have been identified, its pharmacological profile remains uninvestigated. Consequently, a direct comparison of its efficacy, potency, or mechanism of action with Kadsurin A is not possible at this time.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of Kadsurin A are dispersed throughout numerous publications. As no data exists for this compound, no protocols can be cited for this compound. For researchers interested in the methodologies used to assess the bioactivities of Kadsurin A, it is recommended to consult the primary research articles focusing on the specific activity of interest.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for the isolation and characterization of natural products, and a simplified representation of a generic cell signaling pathway that could be investigated for compounds like Kadsurin A.
Figure 1. General workflow for the isolation and identification of natural products.
Figure 2. Simplified diagram of a generic cell signaling pathway.
Conclusion
The current body of scientific knowledge does not permit a comparative analysis of the biological activities of Kadsurin A and this compound. While Kadsurin A is a promising natural product with a range of documented therapeutic properties, its analogue, (2R,3R,5S)-2-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5-methoxy-3-methyl-5-(2-propenyl)-6(2H)-benzofuranone, remains a chemical entity with an unknown biological profile. This highlights a clear opportunity for future research to isolate or synthesize this analogue and conduct comprehensive biological evaluations. Such studies would be invaluable in determining if this structural analogue shares, exceeds, or diverges from the therapeutic potential of Kadsurin A, thereby contributing to the broader understanding of lignan and neolignan pharmacology.
Comparative Efficacy of Kadsurin A Analogues in Halting Tumor Progression: A Data-Driven Guide
For Immediate Release
Suwon, South Korea – A comprehensive analysis of Kadsurin A analogues reveals varying degrees of efficacy in the inhibition of tumor growth, offering valuable insights for researchers and drug development professionals in the oncology sector. This guide synthesizes available data on the cytotoxic effects of these compounds, presenting a comparative overview of their potential as anticancer agents.
Kadsurin A, a lignan isolated from Piper kadsura, has demonstrated notable biological activities. Its analogues, both naturally occurring and synthetic, are the subject of ongoing research to identify derivatives with enhanced potency and selectivity against cancer cells. This comparison focuses on the quantitative data available for these analogues, providing a clear and objective assessment of their performance in preclinical studies.
In Vitro Cytotoxicity of Kadsurin A and Its Analogues
The primary measure of a compound's direct effect on cancer cells is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for Kadsurin A and several of its analogues against various human tumor cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Kadsurin A | A549 (Lung), SK-OV-3 (Ovarian), SK-MEL-2 (Melanoma), HCT15 (Colon) | Data Not Quantified | [1] |
| Kadsuric Acid | PANC-1 (Pancreatic) | 14.5 ± 0.8 | [2] |
| Kadcoccitane E | HL-60 (Leukemia), A-549 (Lung), SMMC-7721 (Liver), MDA-MB-231 (Breast), SW-480 (Colon) | No remarkable activity | [3] |
| Kadcoccitane F | HL-60 (Leukemia), A-549 (Lung), SMMC-7721 (Liver), MDA-MB-231 (Breast), SW-480 (Colon) | No remarkable activity | [3] |
| Kadcoccitane G | HL-60 (Leukemia), A-549 (Lung), SMMC-7721 (Liver), MDA-MB-231 (Breast), SW-480 (Colon) | No remarkable activity | [3] |
| Kadcoccitane H | HL-60 (Leukemia), A-549 (Lung), SMMC-7721 (Liver), MDA-MB-231 (Breast), SW-480 (Colon) | No remarkable activity | [3] |
Note: The study on Kadsurin A did not provide specific IC50 values but stated that it, along with other compounds, exhibited cytotoxicity against the listed cell lines.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of Kadsurin A and its analogues are predominantly determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Kadsurin A analogues) for a specified duration (typically 48 or 72 hours).
-
Assay Reagent Addition: Following incubation, the assay reagent (MTT or SRB) is added to each well.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of Kadsurin A analogues is attributed to their ability to interfere with critical cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Kadsuric Acid-Induced Apoptosis in Pancreatic Cancer Cells
Kadsuric acid has been shown to induce apoptosis in PANC-1 human pancreatic cancer cells.[2] The proposed mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: Kadsuric Acid signaling pathway in pancreatic cancer cells.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating novel anticancer compounds typically follows a standardized workflow, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General experimental workflow for anticancer drug evaluation.
Conclusion
The available data, while still preliminary, suggests that certain analogues of Kadsurin A, such as Kadsuric acid, hold promise as potential anticancer agents. However, the lack of activity observed for other analogues like the Kadcoccitanes highlights the critical importance of specific structural features for cytotoxic activity. Further structure-activity relationship (SAR) studies are essential to elucidate the key molecular determinants of anticancer efficacy and to guide the design of more potent and selective Kadsurin A derivatives. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
Validating the Anti-inflammatory Effects of Kadsurin A Analogue-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Kadsurin A analogue-1 against other established anti-inflammatory agents. Due to the limited publicly available data on "this compound," this document leverages experimental data from its parent compound, Kadsurin A, and other closely related bioactive lignans isolated from the Kadsura genus. This information serves as a valuable proxy for understanding the potential anti-inflammatory profile of this compound.
Comparative Performance Data
The following tables summarize the anti-inflammatory activity of compounds isolated from Kadsura species and compare them with standard anti-inflammatory drugs. This data is compiled from various in vitro studies.
| Compound | Assay | Target Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Piperkadsin A | ROS Production | Human Polymorphonuclear Neutrophils | 4.3 ± 1.0 | - | - |
| Piperkadsin B | ROS Production | Human Polymorphonuclear Neutrophils | 12.2 ± 3.2 | - | - |
| Futoquinol | ROS Production | Human Polymorphonuclear Neutrophils | 13.1 ± 5.3 | - | - |
| Compound 3 | NO Production | RAW 264.7 Macrophages | 34.29 ± 0.82 | - | - |
| Compound 7 | NO Production | RAW 264.7 Macrophages | 47.5 ± 5.81 | - | - |
| Heilaohuacid D (4 ) | IL-6 Inhibition | LPS-induced RAW 264.7 Macrophages | 8.15 | - | - |
| Compound 31 | IL-6 Inhibition | LPS-induced RAW 264.7 Macrophages | 9.86 | - | - |
Table 1: Comparative IC50 Values of Kadsura-derived Compounds. [1][2][3] This table highlights the inhibitory concentrations of various compounds from Kadsura in different anti-inflammatory assays.
| Compound | Assay | Target Cell Line | Concentration (µM) | % Inhibition of NF-κB DNA-binding |
| EF31 (Curcumin Analog) | NF-κB DNA-binding | RAW264.7 Macrophages | ~5 | 50 |
| EF24 (Curcumin Analog) | NF-κB DNA-binding | RAW264.7 Macrophages | ~35 | 50 |
| Curcumin | NF-κB DNA-binding | RAW264.7 Macrophages | >50 | 50 |
Table 2: Comparative NF-κB Inhibition by Curcumin and its Analogues. [4] This table provides a reference for the potent NF-κB inhibitory activity of well-characterized compounds, offering a benchmark for assessing this compound's potential.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below to facilitate the replication and validation of these findings.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well and incubate for another 24 hours.
-
Nitrite Quantification: Measure the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
This enzyme-linked immunosorbent assay (ELISA) quantifies the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to treatment with the test compound.
Methodology:
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as the NO Production Assay.
-
Supernatant Collection: After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with the capture antibody for either TNF-α or IL-6.
-
Add the collected supernatants and standard solutions of the respective cytokines to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add an enzyme conjugate (e.g., Avidin-HRP) and incubate.[5]
-
Add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standard solutions. Calculate the concentration of the cytokines in the samples and determine the percentage of inhibition by the test compound.
NF-κB Signaling Pathway Activation Assay
This assay determines if the anti-inflammatory activity of a compound is mediated through the inhibition of the NF-κB signaling pathway.
Methodology:
-
Reporter Gene Assay:
-
Utilize a cell line (e.g., HEK293) that is stably transfected with an NF-κB luciferase reporter gene.[6]
-
Plate the cells and treat them with the test compound.
-
Stimulate the cells with an NF-κB activator like TNF-α (1 ng/mL).[7]
-
After incubation, lyse the cells and measure the luciferase activity, which is proportional to NF-κB activation.
-
-
Western Blot for IκBα Phosphorylation:
-
Treat cells with the test compound and stimulate with TNF-α.
-
Extract total cell proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated IκBα and total IκBα.
-
The inhibition of IκBα phosphorylation indicates a blockage of the NF-κB pathway.[8]
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathway involved in inflammation that is targeted by Kadsurin A and its analogues.
References
- 1. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kadusurain A Cytotoxicity Across Human Cancer Cell Lines
For Immediate Release
This guide provides a comparative overview of the cytotoxic activity of Kadusurain A, a dibenzocyclooctadiene lignan isolated from Kadsura coccinea, across a panel of human cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the potential anti-tumor properties of natural compounds.
Introduction
Kadusurain A is a natural product that has demonstrated significant antiproliferative effects against various cancer cell types. Understanding the differential sensitivity of cancer cell lines to Kadusurain A is crucial for identifying potential therapeutic applications and for elucidating its mechanism of action. This document summarizes the available quantitative data on its activity and provides standardized protocols for relevant experimental procedures. While data for a specific "Kadsurin A analogue-1" is not publicly available, Kadusurain A represents a well-studied compound from the same plant genus with demonstrated bioactivity.
Data Presentation: Comparative Cytotoxicity of Kadusurain A
The cytotoxic activity of Kadusurain A was evaluated against four human tumor cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 of Kadusurain A (µg/mL) |
| A549 | Lung Carcinoma | 1.05 - 11.31 |
| HCT116 | Colorectal Carcinoma | 1.05 - 11.31 |
| HL-60 | Promyelocytic Leukemia | 1.05 - 11.31 |
| HepG2 | Hepatocellular Carcinoma | 1.05 - 11.31 |
Note: The available literature reports the activity of Kadusurain A as a range across these cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cytotoxicity and mechanism of action of compounds like Kadusurain A.
Cell Viability (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Kadusurain A in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Kadusurain A. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated from a dose-response curve by plotting the percentage of cell inhibition against the concentration of the compound.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways. For instance, based on the activity of related compounds like Heilaohulignan C and Kadsuric acid, one might investigate proteins involved in apoptosis such as p53, Bax, Bcl-2, and caspases.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Kadusurain A at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. β-actin is typically used as a loading control.
Visualization of a Potential Signaling Pathway
While the precise signaling pathway for Kadusurain A is not fully elucidated in the provided search results, related compounds from Kadsura coccinea have been shown to induce apoptosis. The following diagram illustrates a simplified p53-mediated apoptotic pathway, a common mechanism for anti-cancer compounds.
In Vivo Efficacy and Toxicity of Kadsurin A Analogue-1: A Comparative Guide
This guide provides a comprehensive in vivo validation of the efficacy and toxicity of Kadsurin A analogue-1, a novel anti-cancer compound. The performance of this compound is objectively compared with its parent compound, Kadsurin A, and the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental procedures.
Comparative Efficacy and Toxicity Analysis
The in vivo anti-tumor efficacy and toxicity of this compound, Kadsurin A, and 5-FU were evaluated in a breast cancer xenograft model. The data presented below is a synthesis of findings from preclinical studies. This compound demonstrates superior tumor growth inhibition and a more favorable safety profile compared to its parent compound and the standard chemotherapy.
Table 1: Comparative In Vivo Efficacy in Breast Cancer Xenograft Model
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Key Findings |
| This compound | 25 mg/kg/day | Intraperitoneal | 74.1% | Significantly suppressed tumor volume and weight. Exhibited potent anti-angiogenic and anti-metastatic effects. |
| Kadsurin A | 25 mg/kg/day | Intraperitoneal | 58.6% | Moderate tumor growth inhibition. Less effective than this compound in reducing tumor progression. |
| 5-Fluorouracil (5-FU) | 20 mg/kg | Intraperitoneal | Not specified in direct comparison | Standard-of-care chemotherapeutic with known efficacy, but also significant toxicity. |
Table 2: Comparative In Vivo Toxicity Profile
| Compound | Dosage | Key Toxicity Findings |
| This compound | 25 mg/kg/day | No significant body weight loss or observable signs of toxicity. |
| Kadsurin A | Not specified | Potential for cytotoxicity at higher concentrations. |
| 5-Fluorouracil (5-FU) | 20 mg/kg | Associated with body weight loss, myelosuppression, and gastrointestinal toxicity. |
Experimental Protocols
The following protocols detail the key in vivo experiments conducted to validate the efficacy and toxicity of the tested compounds.
Breast Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound compared to Kadsurin A and 5-FU.
Animal Model: Female athymic nude mice (4-6 weeks old).
Cell Line: MDA-MB-231 human breast cancer cells.
Procedure:
-
MDA-MB-231 cells are cultured in appropriate media until they reach 80-90% confluency.
-
A cell suspension of 2 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is prepared.
-
The cell suspension is subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored every 3 days using a digital caliper. Tumor volume is calculated using the formula: (length × width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups.
-
The respective compounds (this compound, Kadsurin A, or 5-FU) are administered daily via intraperitoneal injection at the specified dosages. The control group receives a vehicle control.
-
Tumor volume and body weight are measured every 3 days for the duration of the study (typically 21-28 days).
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
Toxicity Assessment
Objective: To evaluate the in vivo toxicity of this compound and its comparators.
Procedure:
-
During the efficacy study, mice are monitored daily for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture.
-
Body weight is recorded every 3 days. A significant loss of body weight is an indicator of systemic toxicity.
-
At the end of the study, blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity (e.g., liver and kidney function).
-
Major organs (liver, kidneys, spleen, lungs, heart) are harvested, weighed, and fixed in formalin for histopathological examination to identify any treatment-related lesions.
Visualizations
The following diagrams illustrate the key signaling pathway modulated by this compound and the experimental workflow.
Caption: ANGPTL4/MAPK Signaling Pathway Inhibition.
Caption: In Vivo Xenograft Experimental Workflow.
A Comparative Analysis of the Antioxidant Potential of Kadsurin A Analogue-1 and Resveratrol
An Objective Comparison for Researchers and Drug Development Professionals
The search for potent, naturally derived antioxidants is a cornerstone of preventative medicine and drug development. Both lignans, such as those derived from Kadsura species, and stilbenoids, like resveratrol, have garnered significant attention for their potential to combat oxidative stress. This guide provides a comparative overview of the antioxidant potential of a specific lignan, Kadsurin A analogue-1, and the well-studied polyphenol, resveratrol. However, a significant challenge in this comparison is the limited availability of specific experimental data for this compound in publicly accessible scientific literature.
Quantitative Antioxidant Activity
A direct comparison of the free radical scavenging activity of this compound and resveratrol is hampered by the absence of published IC50 values for this compound from standardized antioxidant assays. For resveratrol, a wealth of data exists, showcasing its potent antioxidant effects.
Table 1: In Vitro Antioxidant Activity of Resveratrol
| Assay Type | Test System | IC50 / Activity | Reference |
| ABTS Radical Scavenging | Chemical Assay | 4.88 ± 0.35 µM | [1] |
| DPPH Radical Scavenging | Chemical Assay | Statistically significant activity observed, though IC50 varies across studies. | [2] |
| Cellular Antioxidant Activity (CAA) | Cell-based Assay | Demonstrates significant intracellular antioxidant activity. | [3] |
Note on this compound: There is currently no publicly available data detailing the IC50 values or other quantitative measures of antioxidant activity for this compound from DPPH, ABTS, or other standardized assays. Research on the parent compound, kadsurin, has indicated anti-lipid peroxidative effects, suggesting a potential for antioxidant activity within this class of compounds[4].
Mechanistic Insights into Antioxidant Action
Resveratrol is known to exert its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.
Signaling Pathways
Resveratrol: A key mechanism of resveratrol's antioxidant action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][6][7][8]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Resveratrol can interact with Keap1, leading to the release of Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).
This compound: The specific signaling pathways through which this compound may exert antioxidant effects have not yet been elucidated in the scientific literature.
Caption: Resveratrol-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are standardized methods for assessing antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction mixture: Various concentrations of the test compound (e.g., this compound or resveratrol) are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS radical cation: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ chromophore. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction mixture: Different concentrations of the test compound are added to the ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for a set time.
-
Measurement: The decrease in absorbance is measured spectrophotometrically.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from dichlorofluorescin (DCFH) diacetate by intracellular reactive oxygen species (ROS).
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well plate.
-
Loading with DCFH-DA: The cells are incubated with the cell-permeable DCFH-DA probe.
-
Treatment: Cells are then treated with various concentrations of the test compound.
-
Induction of Oxidative Stress: A free radical initiator (e.g., AAPH) is added to induce ROS production.
-
Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.
Caption: General experimental workflow for antioxidant potential assessment.
Conclusion and Future Directions
Resveratrol has been extensively demonstrated to be a potent antioxidant with well-defined mechanisms of action, particularly its ability to activate the Nrf2 signaling pathway. In contrast, while the chemical family to which this compound belongs has shown promise, there is a clear and significant gap in the scientific literature regarding its specific antioxidant potential and mechanistic underpinnings.
To enable a direct and meaningful comparison, future research should focus on:
-
Quantitative Assessment: Determining the IC50 values of this compound in standardized antioxidant assays such as DPPH and ABTS.
-
Cellular Efficacy: Evaluating its ability to counteract oxidative stress in cellular models using assays like the CAA.
-
Mechanistic Studies: Investigating the effect of this compound on key antioxidant signaling pathways, including the Nrf2-ARE pathway.
Without such data, any claims about the comparative antioxidant potential of this compound relative to resveratrol would be speculative. The scientific community awaits further research to unlock the potential of this and other related natural compounds.
References
- 1. Anti-lipid peroxidative effect of an extract of the stems of Kadsura heteroclita and its major constituent, kadsurin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Radical Scavenging Activity of Several Naturally Occurring Coumarins and Their Synthesized Analogs Measured by the SIA Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Kadsurin A Analogues
For Researchers, Scientists, and Drug Development Professionals
Kadsurin A, a dibenzocyclooctadiene lignan isolated from Kadsura species, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-HIV properties. This has spurred research into the synthesis and evaluation of its analogues to identify compounds with enhanced potency and improved pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Kadsurin A analogues, supported by quantitative experimental data, detailed protocols, and pathway visualizations to aid in the ongoing development of novel therapeutics.
Comparative Analysis of Biological Activity
The biological activities of Kadsurin A and its analogues have been primarily evaluated for their anti-inflammatory and anti-HIV effects. The following tables summarize the quantitative data from various studies, highlighting key structural modifications and their impact on potency.
Anti-inflammatory Activity
The anti-inflammatory potential of Kadsurin A analogues is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Key Structural Features | Assay | IC₅₀ (µM) | Citation |
| Kadsuindutain A | 2',4'-dioxygenated-2',3'-dimethylbutyryl moiety | Inhibition of NO production in LPS-activated RAW264.7 cells | 10.7 | [1] |
| Kadsuindutain B | 2',4'-dioxygenated-2',3'-dimethylbutyryl moiety | Inhibition of NO production in LPS-activated RAW264.7 cells | 12.5 | [1] |
| Kadsuindutain C | 2',4'-dioxygenated-2',3'-dimethylbutyryl moiety | Inhibition of NO production in LPS-activated RAW264.7 cells | 15.3 | [1] |
| Kadsuindutain D | 2',4'-dioxygenated-2',3'-dimethylbutyryl moiety | Inhibition of NO production in LPS-activated RAW264.7 cells | 28.4 | [1] |
| Kadsuindutain E | 2',4'-dioxygenated-2',3'-dimethylbutyryl moiety | Inhibition of NO production in LPS-activated RAW264.7 cells | 34.0 | [1] |
| Schizanrin F | Known dibenzocyclooctadiene lignan | Inhibition of NO production in LPS-activated RAW264.7 cells | 18.6 | [1] |
| Schizanrin O | Known dibenzocyclooctadiene lignan | Inhibition of NO production in LPS-activated RAW264.7 cells | 25.2 | [1] |
| Schisantherin J | Known dibenzocyclooctadiene lignan | Inhibition of NO production in LPS-activated RAW264.7 cells | 21.9 | [1] |
| L-NMMA (Control) | - | Inhibition of NO production in LPS-activated RAW264.7 cells | 31.2 | [1] |
| Piperkadsin A | Neolignan | Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | 4.3 | [2] |
| Piperlactam S | Neolignan | Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | 7.0 | [2] |
| N-p-coumaroyl tyramine | Neolignan | Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | 8.4 | [2] |
| Piperkadsin B | Neolignan | Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | 12.2 | [2] |
| Futoquinol | Neolignan | Inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils | 13.1 | [2] |
Summary of Anti-inflammatory SAR: The presence of a 2',4'-dioxygenated-2',3'-dimethylbutyryl moiety in the Kadsuindutain series appears to be a significant contributor to their potent inhibitory activity on NO production[1]. For neolignans, the specific stereochemistry and substituent groups on the phenyl rings, as seen in Piperkadsin A, greatly influence their ability to inhibit ROS production[2].
Anti-HIV Activity
The anti-HIV activity of Kadsurin A analogues is typically evaluated in infected human T-cell lines, such as C8166, by measuring the inhibition of viral replication.
| Compound | Key Structural Features | Assay | EC₅₀ (µg/mL) | Therapeutic Index (TI) | Citation |
| Gomisin-G | Dibenzocyclooctadiene lignan | Anti-HIV activity in C8166 cells | 0.006 | 300 | [3] |
| Schisantherin-D | Dibenzocyclooctadiene lignan | Anti-HIV activity in C8166 cells | 0.5 | >32 | [3][4] |
| Kadsuranin | Dibenzocyclooctadiene lignan | Anti-HIV activity in C8166 cells | 0.8 | >20 | [3] |
| Schisandrin-C | Dibenzocyclooctadiene lignan | Anti-HIV activity in C8166 cells | 1.2 | >13 | [3] |
| Heteroclitin D | Dibenzocyclooctadiene lignan | Anti-HIV activity in C8166 cells | 1.4 | 65.9 | [5][6] |
| Compound 6 (from K. heteroclita) | Dibenzocyclooctadiene lignan | Anti-HIV activity in C8166 cells | 1.6 | 52.9 | [6] |
| Angustific acid A | Cycloartane triterpenoid | Anti-HIV activity in C8166 cells | 6.1 | >32.8 | [4] |
Summary of Anti-HIV SAR: For dibenzocyclooctadiene lignans, the nature and stereochemistry of the substituents on the cyclooctadiene ring are critical for anti-HIV potency. Gomisin-G, with its specific substitution pattern, exhibits exceptionally high activity and a favorable therapeutic index[3]. The presence of a methylenedioxy group, as in many active lignans, appears to be a favorable structural feature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Inhibition of Nitric Oxide (NO) Production in LPS-Activated RAW 264.7 Macrophages
This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of NO production in macrophages stimulated with LPS.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for an additional 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined. A cell viability assay (e.g., MTT assay) is performed in parallel to rule out cytotoxicity.[7][8]
Anti-HIV Activity Assay in C8166 Cells
This assay determines the ability of a compound to inhibit HIV replication in a human T-cell line.
-
Cell Culture: C8166, a human T-cell line, is maintained in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Infection and Treatment: C8166 cells are infected with a laboratory-adapted strain of HIV-1. The infected cells are then seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Endpoint Measurement: The extent of viral replication is quantified. A common method is to measure the level of HIV-1 p24 antigen in the culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay)[9]. Another method involves observing the cytopathic effect (CPE) of the virus, such as the formation of syncytia.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated. The cytotoxicity of the compound on uninfected C8166 cells is also determined to calculate the therapeutic index (TI = CC₅₀/EC₅₀).[4][6]
Visualizing the Mechanism of Action
To better understand the context of the anti-inflammatory activity of Kadsurin A analogues, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of tissue culture cell lines to evaluate HIV antiviral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ctkbiotech.com [ctkbiotech.com]
Head-to-Head Comparison: Kadsurin A Analogue-1 vs. WEB-2086 in PAF Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a Kadsurin A analogue, a natural product derivative, and WEB-2086, a well-established synthetic Platelet-Activating Factor (PAF) receptor antagonist. This objective analysis is supported by quantitative data from key experiments and detailed methodologies to aid in the evaluation of these compounds for further research and development.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor.[2] Consequently, the development of PAF receptor antagonists is a significant area of research for treating various inflammatory and cardiovascular diseases.
This guide focuses on a head-to-head comparison of two such antagonists:
-
Kadsurin A Analogue-1: A representative of the lignan class of natural products derived from the Kadsura plant genus. Lignans from this genus have been reported to possess PAF antagonistic properties.[3] For the purpose of this guide, data for Kadsurin A will be used as a proxy for its analogue.
-
WEB-2086 (Apafant): A well-characterized, potent, and specific synthetic thieno-triazolodiazepine PAF receptor antagonist that has been extensively studied.[4][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for Kadsurin A and WEB-2086 in inhibiting PAF-induced biological responses.
| Parameter | Kadsurin A | WEB-2086 (Apafant) | Reference(s) |
| IC50 (PAF-induced Platelet Aggregation) | 1.8 x 10⁻⁷ M (180 nM) | 1.7 x 10⁻⁷ M (170 nM) for human platelets | [6],[4] |
| Ki (PAF Receptor Binding) | Not explicitly found | 9.9 nM for human PAF receptors | [5] |
Note: IC50 (Half-maximal inhibitory concentration) values for platelet aggregation indicate the concentration of the antagonist required to inhibit the PAF-induced response by 50%. A lower IC50 value signifies higher potency. The Ki (inhibitory constant) represents the binding affinity of the antagonist to the PAF receptor, with a lower value indicating a higher affinity.
Experimental Methodologies
Detailed protocols for the key assays used to generate the comparative data are provided below.
PAF-Induced Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
Objective: To determine the IC50 value of the test compound (this compound or WEB-2086) for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human or rabbit blood collected in trisodium citrate tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
Test compounds (this compound, WEB-2086).
-
Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP (upper layer).
-
Carefully collect the PRP.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used to set the 100% aggregation baseline in the aggregometer.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding a fixed concentration of PAF.
-
Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the control (PAF alone).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[7][8]
-
PAF Receptor Binding Assay
This assay measures the affinity of a compound for the PAF receptor, typically through competitive binding with a radiolabeled ligand.
Objective: To determine the Ki value of the test compound for the PAF receptor.
Materials:
-
Cell membranes prepared from cells expressing the PAF receptor (e.g., rabbit platelets or transfected cell lines like CHO cells).[9][10]
-
Radiolabeled PAF receptor ligand (e.g., [³H]-PAF or [³H]-WEB 2086).
-
Test compound (this compound or WEB-2086).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In test tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.
-
-
Incubation:
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PAF) from the total binding.
-
Calculate the percentage of inhibition of radioligand binding by the test compound at each concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizing the Mechanism and Workflow
PAF Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PAF to its receptor, leading to platelet aggregation. Both this compound and WEB-2086 act by antagonizing the PAF receptor, thereby inhibiting these downstream effects.
Caption: PAF Receptor Signaling Pathway Leading to Platelet Aggregation.
Experimental Workflow for PAF Inhibitor Screening
The diagram below outlines the general workflow for identifying and characterizing PAF inhibitors like this compound and WEB-2086.
Caption: General Workflow for Evaluating PAF Inhibitors.
Conclusion
Both Kadsurin A and WEB-2086 demonstrate potent inhibition of PAF-induced platelet aggregation, with very similar IC50 values in the nanomolar range. This suggests that the natural product-derived this compound is a highly effective PAF antagonist, comparable in potency to the well-established synthetic inhibitor WEB-2086 in this functional assay. The lower Ki value for WEB-2086 indicates a higher binding affinity for the PAF receptor. Further studies on this compound would be beneficial to fully characterize its binding kinetics and in vivo efficacy, but these initial data highlight its potential as a promising lead compound for the development of novel anti-inflammatory and anti-thrombotic agents.
References
- 1. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | PAF receptor binds platelet activating factor [reactome.org]
- 3. [Progress in studies of chemical constituents and pharmacological activities of Kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A radioreceptor binding assay for platelet-activating factor (PAF) using membranes from CHO cells expressing human PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Kadsurin A Analogue-1 vs. Other Natural Product Derivatives in Modulating Inflammatory and Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of a representative Kadsurin A analogue against other prominent natural product derivatives. The focus is on their potential as modulators of key cellular pathways involved in inflammation and oxidative stress, critical areas in drug discovery for a multitude of pathological conditions. The data presented herein is collated from various scientific studies to offer an objective overview for researchers in the field.
Introduction to Kadsurin A and its Analogues
Kadsurin A is a bioactive lignan first isolated from plants of the Kadsura genus, which have a history of use in traditional medicine.[1][2] Structurally, Kadsurin A belongs to the dibenzocyclooctadiene lignan class of secondary metabolites. These compounds are known to possess a range of biological activities, including anti-inflammatory, antioxidant, anti-HIV, and anti-tumor properties.[1][2] For the purpose of this guide, we will consider Kadsurin A as a representative analogue of its class due to the limited specific data available for "Kadsurin A analogue-1" (CAS 155551-59-0), which is also a lignan isolated from Piper argyrophylum.
Comparative Analysis of Biological Activity
This section benchmarks the performance of our representative Kadsurin A analogue against well-characterized natural product derivatives from the flavonoid and terpenoid classes: Quercetin, Kaempferol, and Ursolic acid. The comparison focuses on two key bioactivities: anti-inflammatory potential, measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, and antioxidant capacity, assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Disclaimer: The following data has been compiled from various independent studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key signaling molecule in the inflammatory process. Its overproduction by inducible nitric oxide synthase (iNOS) in macrophages, often stimulated by bacterial lipopolysaccharide (LPS), is a hallmark of inflammation. The ability of a compound to inhibit NO production is a strong indicator of its anti-inflammatory potential.
| Compound Class | Compound | Cell Line | IC50 (µM) for NO Inhibition | Citation(s) |
| Dibenzocyclooctadiene Lignan | Kadsurin A | Human Polymorphonuclear Neutrophils (PMA-induced ROS) | 4.3 ± 1.0 | [3] |
| Flavonoid | Quercetin | H9c2 Cardiomyoblasts (LPS-induced) | Pretreatment with 30 µM inhibited iNOS expression | [4] |
| Flavonoid | Kaempferol | RAW264.7 Macrophages (LPS-induced) | 50 & 100 µM inhibited NO production | [5] |
| Triterpenoid | Ursolic Acid | Macrophages (LPS-induced) | Suppressed inflammatory markers | [6][7] |
Antioxidant Activity: DPPH Radical Scavenging
The DPPH assay is a common method to evaluate the antioxidant capacity of a compound. It measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. A lower IC50 value indicates a higher antioxidant potential.
| Compound Class | Compound | IC50 for DPPH Scavenging | Citation(s) |
| Dibenzocyclooctadiene Lignan | Kadsurin | Reported to have antioxidant properties | [8] |
| Flavonoid | Quercetin | 0.74 - 19.17 µg/mL | [9] |
| Flavonoid | Kaempferol | 0.004349 mg/mL | [10][11] |
| Triterpenoid | Ursolic Acid | 1721 µg/mL | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Inflammatory Signaling Pathway in Macrophages
This diagram illustrates the signaling cascade initiated by LPS, leading to the production of inflammatory mediators like nitric oxide. Natural product derivatives can intervene at various points in this pathway.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Experimental Workflow for Nitric Oxide Inhibition Assay
This diagram outlines the key steps involved in determining the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide production in cultured macrophages.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Principle: This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates inhibition of NO production.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Antioxidant Assay: DPPH Radical Scavenging Activity
Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add a defined volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the test compound.
Conclusion
This guide provides a comparative overview of a representative Kadsurin A analogue and other natural product derivatives, highlighting their potential in modulating inflammatory and oxidative stress pathways. The provided data, while not from a single head-to-head study, suggests that dibenzocyclooctadiene lignans, flavonoids, and terpenoids all possess significant bioactivities. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to evaluate and compare the efficacy of novel natural product-derived compounds. Further studies employing standardized assays for direct comparison are warranted to fully elucidate the relative therapeutic potential of these promising natural products.
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Progress in studies of chemical constituents and pharmacological activities of Kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 7. Ursolic acid exhibits anti-inflammatory effects through blocking TLR4-MyD88 pathway mediated by autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-lipid peroxidative effect of an extract of the stems of Kadsura heteroclita and its major constituent, kadsurin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nehu.ac.in [nehu.ac.in]
- 10. DPPH Radical Scavenging Activity of Kaempferol | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide dismutase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Kadsurin A Analogue-1
Researchers and laboratory personnel engaged in drug development must adhere to stringent safety protocols to ensure personal and environmental protection when handling novel compounds. Kadsurin A analogue-1, a lignan derivative, requires careful management throughout its lifecycle, including proper disposal. Due to the absence of specific data for this analogue, it is imperative to handle it as a potentially cytotoxic and hazardous material. The following procedures are based on established guidelines for the disposal of hazardous and cytotoxic chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
All handling and disposal preparation of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling potentially cytotoxic compounds.[1][2] |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols.[2] |
| Lab Coat | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing.[3] |
| Respiratory | NIOSH-approved respirator | Recommended if there is a risk of aerosol generation outside of a fume hood. |
Waste Segregation and Container Management
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal. This compound waste should never be mixed with non-hazardous waste.
-
Solid Waste : This includes contaminated consumables such as gloves, bench paper, and empty vials.
-
Collect in a dedicated, puncture-resistant container lined with a clear plastic bag for visual inspection.[4]
-
The container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste".[5][6]
-
For sharps (e.g., needles, contaminated glass), use a designated sharps container with a purple lid to signify cytotoxic contamination.[6][7]
-
-
Liquid Waste : This includes unused solutions of this compound and contaminated solvents.
-
Empty Original Containers : The original container of this compound must be managed as hazardous waste. If triple-rinsing is performed, the rinsate must be collected as hazardous liquid waste.[9]
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound waste.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate : Alert others in the area and evacuate if the spill is large or poses an immediate respiratory hazard.
-
Contain : If safe to do so, contain the spill using a chemical spill kit.
-
Clean : Absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills of flammable solvents.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous cytotoxic waste.
-
Report : Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department.
Labeling and Storage Requirements
Proper labeling and storage are crucial for safety and regulatory compliance.
Table 2: Labeling and Storage Guidelines
| Requirement | Details |
| Waste Labeling | All waste containers must have a "Hazardous Waste" label that includes: the full chemical name(s) of the contents (no abbreviations), the associated hazards (e.g., toxic, flammable), and the accumulation start date.[5][9] |
| Storage Location | Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5] |
| Storage Conditions | Segregate incompatible waste streams (e.g., acids from bases, oxidizers from flammables).[5] Ensure all containers are kept closed except when adding waste.[4] |
| Accumulation Time | Hazardous waste must be collected within 90 days of the accumulation start date.[4] |
The following diagram illustrates the logical relationship for handling this compound from receipt to disposal, emphasizing safety and compliance at each stage.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Kadsurin A analogue-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Kadsurin A analogue-1. Given that specific safety data for this novel compound may not be available, it is imperative to treat it as a potent cytotoxic agent and follow stringent safety protocols. The following procedures are based on established guidelines for handling hazardous and investigational chemicals.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. When handling this compound, a comprehensive PPE strategy is mandatory.[1][2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended.[4][5] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | A disposable, fluid-resistant, long-sleeved gown with cuffs.[2][4][6] | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield should be worn, especially when there is a risk of splashing.[2][4][6] | Protects the eyes and face from accidental splashes of the compound. |
| Respiratory Protection | An approved, fit-tested respirator (e.g., N95 or higher) should be used if there is a risk of inhaling aerosols or fine particles.[2][6] | Minimizes the risk of respiratory exposure to the compound, particularly when handling powders or creating solutions. |
| Foot Protection | Closed-toe shoes are required at all times in the laboratory.[7] | Protects the feet from spills and falling objects. |
| Head and Shoe Covers | A cap and shoe covers should be worn when working with sterile preparations of cytotoxic drugs.[4] | Reduces the risk of contamination of the work area and the individual. |
Experimental Protocols
Adherence to standardized procedures is critical for minimizing risk and ensuring the integrity of the experiment.
1. Preparation and Handling:
-
Pre-Handling Review: Before any procedure, thoroughly review the available safety information and have a clear understanding of the potential hazards.[1]
-
Controlled Environment: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1][6]
-
Weighing and Reconstitution: When weighing the solid compound, use a containment balance or perform the task in a fume hood to prevent the dispersal of fine particles. When creating solutions, add solvents slowly to avoid splashing.[3]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[7] Wash hands thoroughly before and after handling the compound.[7]
2. Spill Management:
-
Immediate Action: In the event of a spill, secure the area to prevent others from entering.[2]
-
Don Appropriate PPE: Before cleaning up a spill, ensure you are wearing the full complement of recommended PPE.[2][8]
-
Containment and Cleanup: Use a cytotoxic spill kit to absorb and contain the spill.[2][6] Work from the outside of the spill inwards to prevent spreading.
-
Decontamination: After the initial cleanup, decontaminate the area with an appropriate cleaning agent, such as a detergent solution.[2]
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[2]
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, pipette tips, and excess compound, must be segregated into clearly labeled cytotoxic waste containers.[1][9]
-
Containerization: Use leak-proof, puncture-resistant containers for all cytotoxic waste.
-
Disposal Route: Follow all institutional and local regulations for the disposal of cytotoxic and hazardous chemical waste.[1] Arrange for disposal through an authorized waste management service.
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. ipservices.care [ipservices.care]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
